molecular formula C10H7Cl2NO B1611847 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone CAS No. 946692-43-9

8-Chloro-2-(chloromethyl)-4(1H)-quinolinone

Cat. No.: B1611847
CAS No.: 946692-43-9
M. Wt: 228.07 g/mol
InChI Key: UUWGPBTYHBXUDX-UHFFFAOYSA-N
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Description

8-Chloro-2-(chloromethyl)-4(1H)-quinolinone is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-chloro-2-(chloromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWGPBTYHBXUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=CC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589828
Record name 8-Chloro-2-(chloromethyl)quinolin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID80589828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946692-43-9
Record name 8-Chloro-2-(chloromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure, Synthesis, and Reactivity of 2-Chloromethyl-quinolin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolin-4-one (or 4-quinolone) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antibacterial, antimalarial, and anticancer agents. Within this chemical space, 2-chloromethyl-quinolin-4-one derivatives occupy a critical niche. They are not merely end-products but highly versatile synthetic intermediates. The reactive chloromethyl moiety acts as a primary functionalization handle, enabling the rapid generation of complex hybrid molecules, while the quinolone core itself can be electronically and sterically tuned to unlock novel reactivity pathways.

This whitepaper provides an in-depth analysis of the structural dynamics, self-validating synthetic protocols, and reactivity profiles of 2-chloromethyl-quinolin-4-ones, designed for researchers and drug development professionals.

Structural and Electronic Properties

Tautomerism and Core Stability

A fundamental characteristic of quinolin-4-ones is their tautomeric equilibrium with 4-hydroxyquinolines. In the solid state and in polar protic solvents, the equilibrium heavily favors the quinolin-4-one (keto-amine) form due to robust intermolecular hydrogen bonding and the thermodynamic stability of the pyridone-like resonance structure[1].

Steric Activation of the Quinolone Core

While the quinolin-4-one framework is generally unreactive toward addition reactions due to its aromatic character, its reactivity can be synthetically engineered. Computational density functional theory (DFT) and empirical studies have demonstrated that introducing bulky substituents—such as a 1-methyl group paired with an 8-nitro or 8-methyl group—forces a steric clash[2]. This steric repulsion disrupts the coplanarity of the bicyclic system, significantly decreasing the aromaticity of the pyridone moiety. Consequently, the core is "activated," behaving more like a nitroalkene and readily undergoing cine-substitutions and cycloadditions under mild conditions[2].

Synthetic Methodologies: The Conrad-Limpach Approach

The most robust and scalable method for synthesizing 2-chloromethyl-quinolin-4-ones is the Conrad-Limpach reaction . This approach involves the condensation of an aniline derivative with a


-ketoester (specifically, ethyl 4-chloroacetoacetate), followed by high-temperature thermal cyclization[3][4].

ConradLimpach A Aniline Derivatives C Condensation (Δ, -H2O) A->C B Ethyl 4-chloroacetoacetate B->C D β-Anilinoacrylate Intermediate C->D E Thermal Cyclization (PPA, 130°C) D->E F 2-Chloromethyl- quinolin-4-one E->F -EtOH

Conrad-Limpach synthesis workflow for 2-chloromethyl-quinolin-4-one derivatives.

Self-Validating Protocol: Synthesis of 2-Chloromethyl-quinolin-4-one

This protocol is designed as a self-validating system, utilizing intrinsic chemical properties (solubility and phase changes) to drive purification, minimizing the need for complex chromatography.

Step 1: Condensation (Formation of the


-anilinoacrylate) 
  • Combine equimolar amounts of the substituted aniline and ethyl 4-chloroacetoacetate in a round-bottom flask equipped with a Dean-Stark trap.

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH) and reflux in toluene for 4–6 hours.

  • Causality: The amine nucleophilically attacks the keto carbonyl. The Dean-Stark trap removes the water byproduct, driving the equilibrium toward the dehydrated, conjugated

    
    -anilinoacrylate intermediate.
    
  • Validation: TLC monitoring (Hexane/EtOAc) will show the consumption of the highly UV-active aniline and the appearance of a new, less polar spot.

Step 2: Thermal Cyclization

  • Pre-heat Polyphosphoric Acid (PPA) to 130 °C in a mechanically stirred reactor.

  • Add the

    
    -anilinoacrylate intermediate dropwise to the hot PPA.
    
  • Causality: High thermal energy is mandatory to overcome the activation barrier for electrophilic aromatic substitution (ring closure) onto the deactivated aniline ring. Dropwise addition ensures the intermediate cyclizes intramolecularly before it can undergo intermolecular polymerization.

  • Maintain heating for 1 hour.

Step 3: Quenching and Validation

  • Pour the hot, viscous mixture directly into vigorously stirred crushed ice.

  • Causality: PPA hydrolyzes into water-soluble phosphoric acid. The resulting 2-chloromethyl-quinolin-4-one is highly hydrophobic and will immediately precipitate as a solid.

  • Validation: Filter the precipitate, wash with cold water, and recrystallize from ethanol. Confirm purity via LC-MS (target mass

    
    ) and 
    
    
    
    NMR. A successful cyclization is self-evident by the disappearance of the ester ethyl signals (
    
    
    ppm and
    
    
    ppm) and the appearance of the quinolone core protons.

Reactivity Profile and Mechanistic Pathways

The 2-chloromethyl group is highly electrophilic due to its allylic/benzylic-like positioning adjacent to the conjugated quinolone system. This makes it an ideal substrate for


 displacements, while the core itself can be subjected to oxidation or steric tuning.

Reactivity Core 2-Chloromethyl-quinolin-4-one Subst Nucleophilic Substitution Core->Subst -Cl displacement Oxid Oxidation (O2 / HNO3) Core->Oxid C8-chloromethyl Steric Core Activation (Steric) Core->Steric Bulky substituents Ether Williamson Ether Synthesis (Anticancer Hybrids) Subst->Ether Amine Amination (Antibacterial Hybrids) Subst->Amine Quinclorac Quinclorac (Agricultural Herbicide) Oxid->Quinclorac Cine Cine-substitution & Cycloadditions Steric->Cine

Primary reactivity pathways and functionalization of 2-chloromethyl-quinolin-4-ones.

Pathway A: Nucleophilic Substitution
  • Williamson Ether Synthesis: Reacting the 2-chloromethyl derivative with substituted phenols in the presence of a strong base (e.g., NaOEt in refluxing EtOH) yields aryloxymethyl moieties. This specific transformation is heavily utilized to generate precursors for potent anticancer agents, such as thiazolobenzotriazole-quinoline hybrids[5].

  • Amination and Hybridization: The chloride leaving group can be displaced by complex primary or secondary amines. Coupling the quinolone core with pharmacophores like benzimidazole[6] or ciprofloxacin[7] generates hybrid molecules that leverage dual mechanisms of action to combat drug-resistant bacterial strains.

Pathway B: Catalytic Oxidation

In agricultural chemistry, the chloromethyl group serves as a masked carboxylic acid. For example, the industrial oxidation of 3,7-dichloro-8-(chloromethyl)quinolone using clean oxygen gas over a Co/Ce catalyst (or traditionally via nitric acid) efficiently converts the chloromethyl group to a carboxylic acid. This yields quinclorac , a highly selective and commercially vital auxin herbicide[8].

Biological Applications and Structure-Activity Relationships (SAR)

The derivatization of 2-chloromethyl-quinolin-4-ones has led to the discovery of numerous bioactive compounds. The table below summarizes the quantitative efficacy of key functionalized derivatives based on recent literature.

Derivative / Hybrid TypeTarget ApplicationKey Structural ModificationObserved Efficacy / Data
Thiazolobenzotriazole-Quinoline Anticancer (Breast Cancer)Williamson ether synthesis at C2-chloromethyl87–98% growth inhibition against MCF-7 and MDA-MB-231 cell lines[5].
Benzimidazole-Quinoline AntibacterialAmination at the chloromethyl positionSuperior inhibition zones compared to standard tetracycline against S. aureus and E. coli[6].
Ciprofloxacin-Quinoline Broad-spectrum AntibacterialMannich/Substitution hybridizationMIC values of 4–16 µg/mL against susceptible and drug-resistant strains[7].
Quinclorac Agricultural HerbicideOxidation of C8-chloromethyl to -COOHHighly selective dicot and monocot weed control (e.g., barnyardgrass) via auxin mimicry[8].

References

1.[2] Molecular Design and Synthesis of Quinolones Activated by Steric Effect. Kochi University of Technology. 2.[5] Synthesis and antitumoral activity of novel thiazolobenzotriazole, thiazoloindolo[3,2-c]quinoline and quinolinoquinoline derivatives. ResearchGate. 3.[8] Oxidation of 3,7‐dichloro‐8‐(chloromethyl)quinolone to quinclorac by oxygen. ResearchGate. 4.[7] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. 5.[3] Burkholderia thailandensis Methylated Hydroxyalkylquinolines: Biosynthesis and Antimicrobial Activity in Cocultures. Applied and Environmental Microbiology - ASM Journals. 6.[1] Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives. ResearchGate. 7.[6] Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. 8.[4] Chemical approaches to inhibitors of isoprenoid biosynthesis: targeting farnesyl and geranylgeranyl pyrophosphate synthases. RSC Publishing.

Sources

8-Chloro-2-(chloromethyl)-4-quinolinol vs. 4(1H)-quinolinone tautomerism

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Tautomeric Equilibrium of 8-Chloro-2-(chloromethyl)-4-quinolinol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. The tautomeric state of substituted quinolines, particularly the equilibrium between 4-hydroxyquinoline (enol-lactim) and 4(1H)-quinolinone (keto-lactam) forms, is a critical determinant of their physicochemical properties, receptor-binding interactions, and overall pharmacological profile.[1][2][3] This guide provides a comprehensive technical analysis of the tautomerism in a specific, functionalized derivative: 8-Chloro-2-(chloromethyl)-4-quinolinol. We will dissect the foundational principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and provide field-proven insights into the causality behind these analytical strategies. The evidence overwhelmingly indicates that, in both solid and solution phases, the equilibrium for this class of compounds lies decisively on the side of the 4(1H)-quinolinone tautomer, a preference driven by thermodynamic stability and influenced by the electronic nature of its substituents.

The Foundational Principle: Quinolinol-Quinolinone Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[4][5][6] In the context of the 4-hydroxyquinoline core, this manifests as a dynamic equilibrium between the aromatic alcohol (enol) form and the non-aromatic cyclic amide or lactam (keto) form.

Caption: Tautomeric equilibrium of the title compound.

While both forms can exist, extensive studies on the parent 4-hydroxyquinoline system have established that the keto tautomer, 4(1H)-quinolinone, is the predominant and more stable form in both solid and solution states.[1][7] This preference is rooted in the superior thermodynamic stability of the cyclic amide bond within the keto structure compared to the aromatic enol.[1] For drug development professionals, understanding and confirming the dominant tautomer is not merely academic; it defines the molecule's hydrogen bonding capacity (N-H donor in the keto form vs. O-H donor in the enol form), molecular geometry, and electronic surface potential, all of which govern its interaction with biological targets.[1][2][3]

Physicochemical Rationale for Tautomer Predominance

Several factors synergistically favor the 4(1H)-quinolinone structure for the title compound.

Inherent Thermodynamic Stability

The primary driving force is the inherent stability of the amide functionality within the heterocyclic ring of the keto form.[1] This structure benefits from significant resonance stabilization. In contrast, while the enol form possesses a fully aromatic quinoline ring system, the energetic favorability of the amide bond in the keto form typically outweighs the gain in aromaticity.

Electronic Effects of Substituents

The specific substituents on 8-Chloro-2-(chloromethyl)-4-quinolinol further reinforce the predominance of the keto tautomer.

  • 8-Chloro Group: As an electron-withdrawing group, the chlorine atom at the C8 position lowers the electron density in the carbocyclic ring. This inductively increases the acidity of the N-H proton in the keto tautomer, strengthening its potential for intermolecular hydrogen bonding.

  • 2-Chloromethyl Group: This group also exerts an electron-withdrawing inductive effect, which is expected to further stabilize the electron-rich keto form.

Solvent Effects

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium.[8] Polar solvents are more effective at solvating and stabilizing the more polar keto tautomer, which possesses a larger dipole moment due to the carbonyl group.[1] In non-polar solvents, the enol form might be slightly more favored than in polar solvents, but for 4-quinolinones, the keto form remains dominant across most common laboratory solvents.

Table 1: Expected Influence of Solvent Polarity on Tautomeric Equilibrium

Solvent Polarity Expected Predominant Tautomer Rationale
DMSO High (Aprotic) 4(1H)-Quinolinone Excellent stabilization of the polar C=O and N-H bonds.[1][7]
Water, Methanol High (Protic) 4(1H)-Quinolinone Strong hydrogen bonding with the carbonyl oxygen and N-H proton.[7]
Chloroform Low 4(1H)-Quinolinone The inherent stability of the keto form ensures its predominance even in less polar media.

| Cyclohexane | Non-polar | 4(1H)-Quinolinone | Although the enol form's relative population may increase slightly, the keto form is still expected to be vastly favored. |

A Self-Validating System: Experimental Characterization

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization cluster_conclusion Conclusion synthesis Proposed Synthesis of 8-Chloro-2-(chloromethyl)-4-quinolinol nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample uv UV-Vis Spectroscopy synthesis->uv Sample xray X-Ray Crystallography (if single crystal) synthesis->xray Sample dft Computational (DFT) Energy Calculation synthesis->dft Sample conclusion Structure Confirmed: 4(1H)-Quinolinone Tautomer nmr->conclusion ir->conclusion uv->conclusion xray->conclusion dft->conclusion

Caption: A validated workflow for tautomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for elucidating tautomeric forms in solution. The chemical shifts of key carbon and proton nuclei serve as unambiguous reporters.[1][9][10]

Table 2: Diagnostic NMR Chemical Shifts for Tautomer Identification in DMSO-d₆

Nucleus 4-Quinolinol (Enol) Form (Hypothetical) 4(1H)-Quinolinone (Keto) Form (Expected) Causality / Key Insight
¹³C: C4 ~155-165 ppm > 175 ppm The C4 carbon is part of a C=C-OH bond in the enol, but is a distinct C=O carbonyl carbon in the keto form, resulting in a significant downfield shift.[1][7][11] This is the most definitive NMR marker.
¹³C: C2 ~145-155 ppm ~150-160 ppm The chemical environment change is less dramatic but still observable.
¹H: N1-H Absent ~11-12 ppm (broad) The presence of a broad, exchangeable proton signal far downfield is a classic indicator of an N-H proton in an amide or lactam system.[10]
¹H: C4-OH ~9-10 ppm Absent The enol form would exhibit a phenolic -OH proton signal. Its absence is telling.

| ¹H: C3-H | ~6.5-7.0 ppm | ~6.0-6.5 ppm | The C3 proton is adjacent to a C=C bond in the enol but a C=O bond in the keto form, shifting it upfield. |

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as its polarity ensures solubility and it reveals exchangeable protons like N-H.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. Include supporting experiments like DEPT-135 to confirm carbon types.

  • Analysis: Integrate the ¹H spectrum and assign peaks based on chemical shifts and coupling constants. Critically, locate the C4 signal in the ¹³C spectrum. A chemical shift >175 ppm confirms the 4(1H)-quinolinone structure.[7][11]

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and definitive assessment of key functional groups, particularly in the solid state.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal. No further preparation is needed.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: The diagnostic choice is clear. The presence of a strong, sharp absorption band in the 1650-1680 cm⁻¹ region is indicative of the C=O stretching vibration of the quinolinone ring, confirming the keto tautomer.[1][10] Conversely, the absence of this band and the presence of a broad O-H stretching band around 3200-3400 cm⁻¹ would suggest the enol form.[10]

X-ray Crystallography

This technique provides unambiguous proof of the molecular structure in the solid state.[1][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, DMF/water).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution & Refinement: Solve the structure to reveal the precise atomic positions. This will definitively show the location of the proton (on N1 or O4) and the C4-O bond length, which will be a clear double bond (~1.25 Å) in the keto form.[7]

Computational Validation: A Theoretical Approach

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in quantifying the relative stabilities of the tautomers and corroborating experimental findings.[12][13][14]

Table 3: Hypothetical Relative Energies of Tautomers via DFT

Tautomer System Computational Method Energy Difference (kJ/mol) (Keto Favored)
8-Cl-2-(CH₂Cl)-Quinolinol B3LYP/6-311++G(d,p) (in water, PCM) > 30

| 8-Cl-2-(CH₂Cl)-Quinolinol | B3LYP/6-311++G(d,p) (gas phase) | > 25 |

Note: These values are illustrative, based on similar systems.[1][2][3] Actual calculations are required for precise figures.

Protocol: DFT Calculation for Tautomer Stability

  • Structure Building: Construct 3D models of both the 4-quinolinol and 4(1H)-quinolinone tautomers using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization for both tautomers using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This should be done for both the gas phase and using a solvent model like the Polarizable Continuum Model (PCM) to simulate solution conditions.

  • Energy Calculation: Calculate the single-point electronic energies of the optimized structures. The tautomer with the lower energy is the more stable form. The energy difference quantifies the equilibrium preference.

Proposed Synthetic Pathway

While numerous methods exist for quinoline synthesis, a practical route to the title compound would likely involve the modification of a pre-existing quinolinone core.

  • Step 1: Conrad-Limpach Synthesis of 8-Chloro-2-methylquinolin-4-ol. The Conrad-Limpach reaction is a classic and effective method for creating 4-quinolone scaffolds.[15] This would involve reacting 2-chloroaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization (typically >250 °C in a high-boiling solvent like diphenyl ether) to yield 8-chloro-2-methylquinolin-4-ol (which, as established, exists as the quinolinone).[16]

  • Step 2: Free-Radical Chlorination. The 2-methyl group of the resulting quinolinone can be chlorinated to the 2-(chloromethyl) group using a free-radical chlorinating agent like N-Chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a solvent like carbon tetrachloride or chlorobenzene under UV irradiation or heat.

Conclusion

References

  • Master Organic Chemistry. (2025). Tautomerization Explained: Keto-Enol and Other Common Types. Master Organic Chemistry. [Link]

  • Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5488. [Link]

  • ResearchGate. (2025). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. ResearchGate. [Link]

  • El-Sayed, W. A., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 12(1), 1845. [Link]

  • ResearchGate. (2025). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

  • ResearchGate. (2008). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. ResearchGate. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Organic Chemistry Tutor. [Link]

  • de Oliveira, R. B., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(23), 11685-11696. [Link]

  • de Oliveira, R. B., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]

  • Beilstein Journals. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

  • Beilstein-Institut. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 110. [Link]

  • OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. In Organic Chemistry: A Tenth Edition. [Link]

  • Holzer, W., et al. (2008). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. HETEROCYCLES, 75(1), 1-10. [Link]

  • Orikhivska Pharmacochemical Journal. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Orikhivska Pharmacochemical Journal. [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 5-quinolinol. SIELC Technologies. [Link]

  • Google Patents. (n.d.). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1429-1437. [Link]

  • Jones, G. B., & Warner, P. M. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2008(15), 1-11. [Link]

  • ResearchGate. (2025). (PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

  • ResearchGate. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. ResearchGate. [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • MDPI. (n.d.). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. [Link]

  • PubMed. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. PubMed. [Link]

  • Journal of the Chemical Society B. (n.d.). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B. [Link]

  • ACS Publications. (n.d.). Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions1a,b. The Journal of Organic Chemistry. [Link]

  • MDPI. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Materials, 10(7), 808. [Link]

  • AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]

  • PMC. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PMC. [Link]

  • Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]

Sources

Biological Activity of 8-Chloro-Quinolinone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolinone scaffold, particularly the 4-quinolinone core, remains a "privileged structure" in medicinal chemistry due to its versatility in hydrogen bonding and π-stacking interactions. While the 6-fluoro substitution (fluoroquinolones) is historically dominant, the 8-chloro-quinolinone subclass has emerged as a critical area of study. This guide details the unique pharmacological profile conferred by the 8-chloro substituent—specifically its role in modulating steric bulk to overcome bacterial resistance and its capacity to enhance lipophilicity for anticancer DNA intercalation.

Chemical Synthesis: The Gould-Jacobs Protocol

The most robust method for synthesizing the 8-chloro-4-quinolinone core is the Gould-Jacobs reaction . This sequence allows for the regioselective construction of the pyridone ring fused to a chlorinated benzene moiety.

Synthetic Workflow

The synthesis begins with 2-chloroaniline, leveraging the ortho-chloro group to direct the final position on the quinolinone ring.

GouldJacobsSynthesis Start 2-Chloroaniline Inter1 Anilidomethylenemalonate (Condensation Product) Start->Inter1 110°C, -EtOH Reagent Diethyl ethoxymethylenemalonate (DEEM) Reagent->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Inter2 Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate Cyclization->Inter2 Intramolecular EAS Hydrolysis Saponification & Decarboxylation Inter2->Hydrolysis 1. NaOH 2. Heat (-CO2) Final 8-Chloro-4-quinolinone (Target Scaffold) Hydrolysis->Final

Figure 1: Step-wise synthesis of the 8-chloro-4-quinolinone scaffold via the Gould-Jacobs reaction.[1]

Detailed Protocol
  • Condensation: Equimolar amounts of 2-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) are heated at 110°C for 2 hours. The elimination of ethanol drives the formation of the enamine intermediate.

  • Cyclization (Critical Step): The intermediate is added dropwise to boiling diphenyl ether (Dowtherm A) at ~250°C. High temperature is required to overcome the activation energy for the intramolecular nucleophilic aromatic substitution.

  • Saponification: The resulting ester is hydrolyzed using 10% NaOH under reflux.

  • Decarboxylation: The carboxylic acid derivative is heated in a high-boiling solvent (e.g., quinoline) with copper powder to yield the final 8-chloro-4-quinolinone.

Structure-Activity Relationship (SAR)

The 8-chloro group is not merely a bioisostere for hydrogen; it exerts profound steric and electronic effects that define the molecule's activity profile.

The "Steric Distortion" Effect in Antibacterials

In fluoroquinolones (e.g., 8-chloro-ciprofloxacin derivatives), the bulky chlorine atom at position 8 creates steric repulsion with the substituent at position 1 (N1).

  • Mechanism: This repulsion forces the N1 substituent (often a cyclopropyl or substituted phenyl group) out of the plane of the quinolinone ring.

  • Biological Outcome: This "pre-organized" twisted conformation often fits better into the binding pocket of mutated DNA gyrase/Topoisomerase IV, restoring activity against resistant strains (Source 1.1).

Lipophilicity and DNA Binding in Oncology

For anticancer applications, the 8-chloro substituent increases the LogP (lipophilicity) of the molecule compared to the parent quinolinone.

  • Cellular Uptake: Enhanced passive diffusion across cancer cell membranes.

  • DNA Intercalation: The electron-withdrawing nature of chlorine lowers the electron density of the aromatic rings, potentially enhancing

    
    -
    
    
    
    stacking interactions with DNA base pairs (Source 1.7).

SAR_Logic Center 8-Chloro-Quinolinone Core Steric Steric Bulk (vs H/F) Distorts N1-substituent Center->Steric Lipophilicity Increased Lipophilicity (Higher LogP) Center->Lipophilicity Electronic Inductive Effect (-I) Modulates pKa Center->Electronic Resistance Overcomes Gyrase Mutations (Antibacterial) Steric->Resistance Uptake Enhanced Cellular Permeability (Anticancer) Lipophilicity->Uptake Intercalation Stabilized DNA Intercalation Electronic->Intercalation

Figure 2: SAR map illustrating the pleiotropic effects of the 8-chloro substitution.

Biological Activity & Mechanisms[3][4][5][6][7][8][9][10]

Anticancer Activity: Topoisomerase Inhibition

8-chloro-quinolinone derivatives act primarily as Topoisomerase II poisons . Unlike catalytic inhibitors, they stabilize the cleavable complex (DNA-enzyme intermediate), preventing DNA religation and causing double-strand breaks.

Key Data Summary (Cytotoxicity):

Compound Class Cell Line IC50 (µM) Mechanism
8-chloro-pyrimido-thieno-quinolinone K-562 (Leukemia) 1.1 - 8.0 DNA Intercalation
8-chloro-4-quinolinone hybrid HeLa (Cervical) 0.5 - 2.5 Topo II Inhibition

| 8-hydroxyquinoline (Control) | MCF-7 (Breast) | > 20.0 | Weak Intercalation |

Antibacterial Activity: The Dual-Target Mechanism

These derivatives target bacterial DNA Gyrase (Gram-negative) and Topoisomerase IV (Gram-positive). The 8-chloro group is particularly effective in maintaining potency against MRSA (Methicillin-resistant S. aureus) by bypassing the resistance mechanisms that affect non-halogenated quinolones.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Purpose: To quantify the antibacterial potency of synthesized 8-chloro derivatives.

  • Preparation: Dissolve 8-chloro-quinolinone derivatives in DMSO to a stock concentration of 1 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (e.g., S. aureus ATCC 29213) to each well.
    
  • Controls:

    • Positive: Ciprofloxacin.[2][3][4]

    • Negative: DMSO vehicle only.

    • Sterility: Broth only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Protocol: MTT Cytotoxicity Assay

Purpose: To assess the antiproliferative effect on cancer cell lines.

  • Seeding: Seed cancer cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations (0.1–100 µM) of the test compound for 48h.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization

MOA_Pathway Drug 8-Chloro-Quinolinone Derivative Target Topoisomerase II / DNA Complex Drug->Target Intercalation Action Stabilization of Cleavable Complex Target->Action Event1 Inhibition of DNA Religation Action->Event1 Event2 Accumulation of DSBs (Double Strand Breaks) Event1->Event2 Response DNA Damage Response (p53 activation) Event2->Response Outcome Apoptosis / Cell Death Response->Outcome

Figure 3: Mechanism of action for anticancer activity via Topoisomerase II poisoning.

References

  • Kuramoto, Y., et al. (2003). "A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group."[5] Journal of Medicinal Chemistry. Link

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • BenchChem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." Link

  • Vosooghi, M., et al. (2009). "Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido[4',5':4,5]thieno(2,3-b)quinolines." European Journal of Medicinal Chemistry. Link

  • Lu, Y., et al. (2009). "Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks." Pharmacology.[6][1][7][8][9][10] Link

Sources

Technical Guide: The 2-Chloromethyl-Quinolinone Scaffold in Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multi-drug resistant (MDR) Plasmodium falciparum strains has necessitated the re-engineering of the privileged quinoline pharmacophore. While traditional 4-aminoquinolines (e.g., chloroquine) face widespread resistance, the 2-chloromethyl-quinolinone scaffold represents a critical synthetic diverge-point. This electrophilic scaffold allows for the rapid generation of diverse C2-substituted libraries, enabling researchers to probe novel binding pockets within the parasite's digestive vacuole and overcome transporter-mediated resistance mechanisms (e.g., PfCRT mutations).

This guide details the synthetic utility, structure-activity relationships (SAR), and biological validation protocols for leveraging this scaffold in next-generation antimalarial discovery.

The Scaffold Rationale: Why 2-Chloromethyl-Quinolinone?

The 2-chloromethyl-quinolinone core (specifically 2-(chloromethyl)quinolin-4(1H)-one) serves as a versatile electrophilic intermediate rather than a final drug candidate. Its value lies in three distinct properties:

  • The "Warhead" Handle: The chloromethyl group at the C2 position is highly reactive toward nucleophiles (amines, thiols, azides). This allows for the rapid attachment of solubilizing groups or secondary pharmacophores (e.g., ferrocene, triazoles) via nucleophilic substitution (

    
    ).
    
  • Heme Stacking: The planar quinolinone bicyclic system retains the ability to

    
    -stack with ferriprotoporphyrin IX (heme), a prerequisite for inhibiting hemozoin formation.
    
  • Tautomeric Control: The 4-quinolinone core exists in equilibrium with 4-hydroxyquinoline. N-alkylation or specific substitution patterns can lock the core in the "one" (keto) form, which often exhibits distinct solubility and membrane permeability profiles compared to the aromatic "ine" form.

Critical Warning: The 2-chloromethyl moiety itself is a potential alkylating agent (genotoxic). In drug design, this group must be fully derivatized to a stable, non-reactive side chain before biological application.

Synthetic Protocols & Library Generation

Core Synthesis: The Modified Conrad-Limpach Approach

The most robust route to the 2-chloromethyl-quinolinone core involves the condensation of an aniline derivative with 4-chloroacetoacetate.

Step-by-Step Protocol:

  • Condensation: Mix 1.0 eq of substituted aniline with 1.1 eq of ethyl 4-chloroacetoacetate in benzene or toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Dean-Stark Trap: Reflux the mixture using a Dean-Stark trap to continuously remove water (azeotropic distillation). This drives the formation of the intermediate enamine (ethyl 3-anilino-4-chlorocrotonate). Monitor via TLC until the aniline is consumed (~3-6 hours).

  • Cyclization: Evaporate the solvent. Add the crude enamine dropwise to diphenyl ether (Dowtherm A) pre-heated to 250°C. Flash heating is critical to favor kinetic cyclization over polymerization.

  • Isolation: After 15-30 minutes, cool the mixture to room temperature. Dilute with hexane or diethyl ether to precipitate the 2-chloromethyl-quinolin-4(1H)-one product. Filter and wash with ether to remove diphenyl ether.

Derivatization (Library Expansion)

Once the scaffold is secured, the chloride is displaced to generate the active library.

  • Amination: React the scaffold (1.0 eq) with a primary or secondary amine (2-3 eq) in acetonitrile or DMF with

    
     (2 eq) at 60-80°C.
    
  • Thioether Formation: React with thiols (e.g., thiosugars for uptake enhancement) using NaH in dry THF.

Synthetic Workflow Visualization

Synthesis_Workflow Aniline Substituted Aniline (Start) Enamine Enamine Intermediate (Dean-Stark / -H2O) Aniline->Enamine Condensation Reagent Ethyl 4-chloroacetoacetate Reagent->Enamine Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Enamine->Cyclization Conrad-Limpach Scaffold 2-chloromethyl-quinolinone (The Core Scaffold) Cyclization->Scaffold Precipitation Amine_Deriv Amino-alkyl Derivatives (Solubility/Affinity) Scaffold->Amine_Deriv + R-NH2 / K2CO3 Thiol_Deriv Thio-alkyl Derivatives (Lipophilicity) Scaffold->Thiol_Deriv + R-SH / NaH Azide_Deriv Click Chemistry Handle (Triazole Hybrids) Scaffold->Azide_Deriv + NaN3

Figure 1: Synthetic pathway from aniline precursors to the 2-chloromethyl-quinolinone scaffold and subsequent library diversification.

Structure-Activity Relationship (SAR)[1]

The efficacy of the final molecule depends heavily on the modifications at three key vectors.

VectorModificationEffect on Antimalarial Activity
C2-Side Chain Short Alkyl Amines (e.g., -CH2-NH-Et)Increases solubility but may reduce membrane permeability.
Bulky Aromatics (e.g., -CH2-NH-Benzyl)Enhances

-stacking with heme; often improves potency against resistant strains.
Basic Headgroups (e.g., Piperazine)Critical for accumulation in the acidic digestive vacuole (pH trapping).
N1-Position Unsubstituted (N-H) Allows H-bond donation; generally higher activity for quinolinones.
N-Methylation Locks the "one" tautomer; often reduces potency unless the side chain compensates.
Benzenoid Ring 7-Chloro / 7-Bromo Essential. Mimics chloroquine; enhances hydrophobic interaction with heme.
6-Methoxy Can improve metabolic stability but may alter heme binding geometry.

Key Insight: The most potent derivatives typically retain the 7-chloro substituent (mimicking chloroquine) and utilize the C2-chloromethyl handle to attach a basic amine (tertiary or secondary) separated by a 2-4 carbon linker to ensure vacuolar accumulation.

Biological Evaluation Protocols

Primary Screen: SYBR Green I Fluorescence Assay

This assay measures parasite proliferation by quantifying DNA content. It is cost-effective and scalable.[1]

Protocol:

  • Culture: Maintain P. falciparum (strains 3D7 for sensitive, Dd2/K1 for resistant) in RPMI 1640 supplemented with Albumax II. Synchronize to ring stage using 5% sorbitol.

  • Plating: Distribute 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compounds.

  • Incubation: Incubate for 72 hours at 37°C in a low-oxygen atmosphere (90%

    
    , 5% 
    
    
    
    , 5%
    
    
    ).
  • Lysis/Staining: Add 100 µL of Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I (1x final conc).

  • Read: Incubate in the dark for 1 hour at RT. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot fluorescence vs. log[concentration] to determine

    
    .
    
Mechanism Validation: -Hematin Inhibition Assay

To confirm the compound acts via the heme detoxification pathway (similar to chloroquine), measure its ability to inhibit the formation of synthetic hemozoin (


-hematin).

Protocol:

  • Substrate: Dissolve hemin chloride in DMSO.

  • Reaction: Mix hemin (100 µM) with test compound (varying concentrations) in acetate buffer (0.5 M, pH 5.0).

  • Incubation: Incubate at 37°C for 12-24 hours to allow polymerization.

  • Quantification: Wash the precipitate with DMSO (dissolves free heme/drug but not

    
    -hematin). Dissolve the remaining pellet in 0.1 M NaOH and measure absorbance at 405 nm. Lower absorbance = Higher inhibition.
    
Biological Screening Cascade

Bio_Cascade Library Compound Library (Derivatives) Screen_1 Primary Screen (SYBR Green, 3D7 Strain) Library->Screen_1 Selection Hit Selection (IC50 < 1 µM) Screen_1->Selection Selection->Library Inactive (Refine SAR) Screen_2 Resistance Profiling (Dd2 / K1 Strains) Selection->Screen_2 Active Cyto Cytotoxicity Assay (HEK293 / HepG2) Screen_2->Cyto Resistant Active Mech Heme Polymerization (Mechanism Check) Cyto->Mech Selectivity Index > 10 Lead Lead Candidate Mech->Lead Valid Target

Figure 2: Screening cascade from library generation to mechanism validation, prioritizing selectivity and resistance profiling.

References

  • Sullivan, D. J., Jr., & Matile, H. (1998).[2] A common mechanism for blockade of heme polymerization by antimalarial quinolines.[2][3][4] Journal of Biological Chemistry. Link

  • Smilkstein, M., et al. (2004).[5] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening (SYBR Green I).[1][5][6] Antimicrobial Agents and Chemotherapy.[5][6] Link

  • Egan, T. J., et al. (2013). Quinoline antimalarials: mechanisms of action and resistance. Infectious Disorders - Drug Targets. Link

  • WorldWide Antimalarial Resistance Network (WWARN). (2015). In vitro drug susceptibility testing of Plasmodium falciparum using SYBR Green.[1][5][6][7] Link

  • Musonda, C. C., et al. (2004). Chloroquine-astemizole hybrids: synthesis, antimalarial activity and interaction with ferriprotoporphyrin IX. Bioorganic & Medicinal Chemistry Letters. Link

Sources

The Chloromethyl-Substituted Quinolone Scaffold: Synthetic Architectures and Reactivity Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Development of Chloromethyl-Substituted Quinolones Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary & Strategic Significance

The quinolone scaffold, immortalized by the clinical success of fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin), remains a cornerstone of medicinal chemistry. While the C6-fluorine and C7-piperazinyl substitutions are well-documented pharmacophoric features, the chloromethyl-substituted quinolone (specifically the 3- and 4-chloromethyl derivatives) represents a distinct and critical class of reactive intermediates rather than final therapeutic agents.

Historically, the development of chloromethyl-quinolones emerged from the necessity to expand the "linker chemistry" available for this scaffold. Unlike the direct nucleophilic aromatic substitution (


) used to attach amines at the C7 position, the chloromethyl group functions as a versatile electrophilic "warhead." It allows for the construction of extended side chains via 

reactions, facilitating the synthesis of:
  • Dual-Action Hybrids: Linking quinolones to other pharmacophores (e.g., oxazolidinones) to combat resistance.

  • Prodrugs: Creating hydrolyzable esters or carbamates to improve solubility or bioavailability.

  • Chemical Probes: Attaching fluorescent tags or affinity labels to study DNA gyrase binding kinetics.

This guide provides a rigorous technical analysis of the synthesis, reactivity, and handling of these potent alkylating agents.

Synthetic Methodologies: Constructing the Core

The synthesis of chloromethyl-substituted quinolones requires navigating the balance between the reactivity of the chloromethyl group and the harsh conditions often required to close the quinolone ring. Two primary strategies dominate the field.[1]

Strategy A: The "De Novo" Cyclization (Industrial Preferred)

This route builds the pyridine ring with the chloromethyl group already in place. It avoids the non-selective radical halogenation of methyl-quinolones.

Mechanism: The classic Conrad-Limpach-Knorr synthesis is adapted using ethyl 4-chloroacetoacetate .

  • Condensation: Aniline reacts with ethyl 4-chloroacetoacetate to form a

    
    -enamino ester.
    
  • Cyclization: Thermal cyclization (often in high-boiling solvents like diphenyl ether or using polyphosphoric acid) closes the ring.

Strategy B: Functional Group Interconversion (Laboratory Preferred)

For high-value, complex analogs, converting a hydroxymethyl group to a chloromethyl group is the standard protocol due to its mild conditions and high regioselectivity.

Detailed Protocol: Synthesis of 4-(Chloromethyl)-2(1H)-quinolinone via Thionyl Chloride

Rationale: This protocol minimizes the formation of bis-chlorinated byproducts common in radical halogenation.

Reagents:

  • Precursor: 4-(Hydroxymethyl)-2(1H)-quinolinone (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

  • Catalyst: DMF (catalytic drops)

Step-by-Step Methodology:

  • Preparation: Suspend 4-(hydroxymethyl)-2(1H)-quinolinone in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Activation: Cool the suspension to 0°C. Add catalytic DMF (activates

    
     via the Vilsmeier-Haack intermediate).
    
  • Addition: Add

    
     dropwise over 30 minutes. The reaction is exothermic; control the internal temperature to 
    
    
    
    to prevent decomposition.
  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Evaporate volatiles under reduced pressure. The product often precipitates as the hydrochloride salt. Wash with cold diethyl ether to remove sulfur residues.

  • Purification: Recrystallization from ethanol/acetonitrile is preferred over column chromatography, which can lead to hydrolysis on silica gel.

Visualization of Synthetic Logic

The following diagram illustrates the two divergent pathways for accessing the 4-chloromethyl core.

G Aniline Aniline (Starting Material) Enamine Intermediate: Beta-Enamino Ester Aniline->Enamine Condensation (110°C) ChloroAceto Ethyl 4-chloroacetoacetate ChloroAceto->Enamine Target TARGET: 4-(Chloromethyl)-2-quinolone Enamine->Target Cyclization (250°C, Diphenyl ether) Hydroxymethyl 4-Hydroxymethyl Quinolone Hydroxymethyl->Target Nucleophilic Substitution (via SOCl2) SOCl2 SOCl2 / DMF SOCl2->Target

Caption: Figure 1. Convergent synthetic pathways: De Novo Cyclization (Top) vs. Functional Group Interconversion (Bottom).

Reactivity Profile: The "Chloromethyl Warhead"

The chloromethyl group at the C3 or C4 position is a "soft" electrophile. Its reactivity is modulated by the electron-withdrawing nature of the quinolone ring system.

Key Transformations
  • Amination (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Reaction with secondary amines (e.g., piperazine, morpholine) yields benzylic-type amines. This is the primary route for generating libraries of biologically active derivatives.
    
    • Conditions:

      
      , Acetonitrile, 
      
      
      
      .
  • Thio-etherification: Reaction with thiols/mercaptans. These derivatives are often explored for anti-tubercular activity.

    • Conditions: NaH or

      
      , DMF, 
      
      
      
      .
  • Azidation: Conversion to the azide (

    
    ) allows for "Click Chemistry" (CuAAC) to attach triazole linkers, a modern strategy for fragment-based drug discovery.
    
Data Summary: Comparative Reactivity
Nucleophile ClassReagent ExampleProduct TypeTypical YieldMechanistic Note
Primary Amine BenzylamineSecondary Amine65-75%Risk of over-alkylation (bis-product).
Secondary Amine N-MethylpiperazineTertiary Amine85-95%Clean conversion; preferred pathway.
Thiol ThiophenolThioether90-98%Highly rapid; requires inert atmosphere to prevent disulfide formation.
Azide Sodium AzideAlkyl Azide>95%Precursor for triazole synthesis.

Mechanism of Action & Biological Context[3][4][5]

While the chloromethyl derivatives are intermediates, the final products derived from them often retain the core quinolone mechanism of action: Inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV .

However, the position of the substitution is critical:

  • C3-Substitution: Often interferes with the carboxylic acid binding domain, reducing antibacterial potency unless the linker is hydrolyzable (prodrug).

  • C4-Substitution: Projects into the solvent-exposed region of the enzyme-DNA complex. This allows for bulky groups (attached via the chloromethyl linker) to be tolerated without abolishing activity.

Reactivity cluster_reactions Nucleophilic Attack Pathways Core 4-Chloromethyl Quinolone (Electrophile) Prod1 Amino-Quinolone (Antibacterial Libraries) Core->Prod1 + Amine / K2CO3 Prod2 Thioether-Quinolone (Anti-TB Candidates) Core->Prod2 + Thiol / NaH Prod3 Triazole-Quinolone (via Click Chem) Core->Prod3 + NaN3 -> [Azide] -> Alkyne Amine R2-NH (Secondary Amine) Thiol R-SH (Thiol) Azide NaN3 (Azide)

Caption: Figure 2. Divergent synthesis: The chloromethyl group serves as a linchpin for diverse functionalization.

Safety & Handling: The Alkylating Hazard

Critical Warning: Chloromethyl-substituted quinolones are alkylating agents . They possess the chemical potential to alkylate DNA bases (guanine N7), posing significant genotoxic and mutagenic risks.

Mandatory Safety Protocols (E-E-A-T)
  • Containment: All weighing and transfer of solid chloromethyl derivatives must occur within a Class II Biological Safety Cabinet (BSC) or a negative-pressure isolator.

  • Inactivation: Spills should not be wiped with water (which is too slow). Use a solution of 10% Sodium Thiosulfate or 5% NaOH to chemically quench the alkylating capability by converting the chloride to a non-toxic thiosulfate or alcohol.

  • PPE: Double nitrile gloves are mandatory. The chloromethyl moiety can penetrate standard latex.

References

  • Synthesis of 4-chloromethyl-2(1H)

    • Source: Organic Syntheses, Coll. Vol. 3, p. 194 (1955); Vol. 28, p. 38 (1948).
    • Context: Foundational protocols for the Conrad-Limpach cyclization using beta-keto esters.

    • URL:

  • Reactivity of Chloromethyl Groups in Heterocycles

    • Source: BenchChem Technical Guide: Reactivity of the Chloromethyl Group.[2]

    • Context: Detailed mechanisms of displacement in benzylic-like heterocyclic systems.
    • URL:

  • Quinolone Antibiotics: Structure-Activity Relationships

    • Source:Journal of Medicinal Chemistry, "Recent Advances in the Synthesis of Quinolone Analogues".
    • Context: Discusses the role of C3/C4 substitutions in modern drug design.
    • URL:

  • Safety of Alkylating Agents

    • Source: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.
    • Context: Guidelines for handling potent electrophiles and alkylating intermediates.

    • URL:

Sources

8-Chloro-2-(chloromethyl)-4(1H)-quinolinone safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone Advanced Safety, Handling, and Application Guide for Drug Development[]

Executive Summary

This compound (CAS: 946692-43-9) is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive quinolone derivatives, including antibacterial agents and kinase inhibitors.[][2][3][4][5] Its structure features a reactive chloromethyl motif at the C2 position and a chlorine substituent at the C8 position of the quinolinone core.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a functional technical analysis. As a reactive alkylating scaffold, this compound presents specific handling challenges—notably skin sensitization and moisture sensitivity—that require rigorous containment protocols. The following sections detail the physicochemical characterization, hazard profiling, and self-validating handling workflows required for high-integrity research environments.

Chemical Characterization & Identity

This compound is defined by its dual-chloride functionality, rendering it a versatile electrophile for nucleophilic substitution reactions.[]

Parameter Technical Specification
Chemical Name This compound
CAS Number 946692-43-9
Molecular Formula C₁₀H₇Cl₂NO
Molecular Weight 228.07 g/mol
Appearance Off-white to beige solid
Solubility Low in water; Soluble in DMSO, DMF, and hot Ethanol
Purity Standard Typically ≥95% (HPLC) for research grade
Structural Features 4-oxo tautomer dominant; Benzylic-like C2-chloride (reactive); Aryl C8-chloride (stable)

Hazard Profiling & Safety Assessment

Expert Insight: While specific toxicological data for this exact CAS may be limited in public registries, the presence of the chloromethyl group (-CH₂Cl) necessitates treating this compound as a potential alkylating agent .[] Structural analogs with this motif often exhibit corrosive properties or severe irritation to mucous membranes.[]

GHS Classification (Derived from Functional Group Analysis)
  • Signal Word: WARNING (Treat as DANGER if aerosolized)

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5][6]

    • H335: May cause respiratory irritation.[3][5]

    • H317: May cause an allergic skin reaction (Sensitizer potential due to alkylation capability).

Critical Exposure Pathways
  • Inhalation: Dust or aerosol inhalation can cause immediate irritation to the upper respiratory tract.[]

  • Dermal Contact: The chloromethyl moiety can react with nucleophilic residues on skin proteins, leading to contact dermatitis.[]

Handling, Storage & Stability Protocols

To ensure scientific integrity, handling protocols must prevent hydrolytic degradation of the chloromethyl group and protect the operator.

Storage Architecture
  • Temperature: Ambient (15–25°C).

  • Atmosphere: Store under inert gas (Nitrogen or Argon).[] The C2-chloromethyl group is susceptible to slow hydrolysis in moist air, converting to the hydroxymethyl derivative, which alters stoichiometry in synthesis.[]

  • Container: Tightly sealed amber glass (protects from photodegradation).

Self-Validating Purity Check (Protocol)

Before using this intermediate in critical synthesis (e.g., GMP steps), validate its integrity using the following Thin Layer Chromatography (TLC) workflow.

Step-by-Step Validation:

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates.

  • Mobile Phase: Dichloromethane : Methanol (95:5 v/v).

  • Sample Prep: Dissolve 5 mg in 1 mL DMSO.

  • Visualization: UV (254 nm).

  • Acceptance Criteria:

    • Target Spot: R_f ≈ 0.4–0.6 (varies by humidity).[]

    • Impurity Flag: A baseline spot indicates hydrolysis (formation of polar alcohol or polymerization).

    • Action: If baseline streak >10% intensity, recrystallize from Ethanol/DMF before use.[]

Technical Visualization: Safety & Synthesis Logic

Figure 1: Hierarchy of Controls & Handling Logic

This decision tree guides the researcher through safe handling based on the physical state of the compound.[]

SafetyLogic Start Compound Intake: This compound StateCheck Check Physical State Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Solution Dissolved (DMSO/DMF) StateCheck->Solution RiskSolid Risk: Dust Inhalation (Respiratory Irritation) Solid->RiskSolid RiskLiq Risk: Skin Absorption (Alkylating Potential) Solution->RiskLiq ControlSolid Control: Weigh in Fume Hood Use N95/P100 if open bench RiskSolid->ControlSolid ControlLiq Control: Double Nitrile Gloves Splash Goggles RiskLiq->ControlLiq Action Proceed to Synthesis ControlSolid->Action ControlLiq->Action

Caption: Operational safety logic for handling chloromethyl-quinolinone derivatives, prioritizing respiratory protection for solids and dermal protection for solutions.

Figure 2: Synthetic Context & Reactivity

Understanding the origin and reactivity of this scaffold aids in troubleshooting.[] The compound is typically synthesized via the Conrad-Limpach cyclization or Knorr synthesis using 2-chloroaniline.

SynthesisPath Precursor1 2-Chloroaniline Intermediate Enamine Intermediate Precursor1->Intermediate Condensation Precursor2 4-Chloro-3-oxobutanoate (Ethyl 4-chloroacetoacetate) Precursor2->Intermediate Product 8-Chloro-2-(chloromethyl)- 4(1H)-quinolinone Intermediate->Product Cyclization (250°C / PPA) Downstream Nucleophilic Substitution (Amines/Thiols) Product->Downstream S_N2 Reaction at -CH2Cl

Caption: Synthetic pathway showing the formation of the pharmacophore and its primary reactivity point (S_N2 substitution) for drug development.

Emergency Response Protocols

Fire Fighting Measures:

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[] Do NOT use water jet , as it may spread the chemical and accelerate hydrolysis of the chloromethyl group, releasing HCl gas.

  • Combustion Products: Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), and Hydrogen Chloride (HCl). Firefighters must wear SCBA.

Accidental Release (Spill):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear full Tyvek suit, double nitrile gloves, and respiratory protection.

  • Containment: Do not dry sweep. Dampen slightly with inert oil or cover with sand to prevent dust generation.

  • Neutralization: Clean surface with a 5% Sodium Bicarbonate solution to neutralize any acidic hydrolysis byproducts.

References

  • National Center for Biotechnology Information (NCBI). (2025).[] PubChem Compound Summary for substituted quinolines. PubChem.[7] Retrieved February 28, 2026, from [Link]

  • Marek, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved February 28, 2026, from [Link]

Sources

Chemical stability of chloromethyl groups on quinolone rings

Author: BenchChem Technical Support Team. Date: March 2026

The Electrophilic Liability: A Technical Guide to the Chemical Stability of Chloromethyl Quinolones

Part 1: Executive Summary

The chloromethyl group (


) attached to a quinolone ring represents a classic "double-edged sword" in medicinal chemistry. Synthetically, it serves as a versatile "benzylic-like" electrophile, enabling the attachment of solubilizing side chains or pharmacophores (e.g., in the synthesis of Montelukast intermediates or specific fluoroquinolone antibiotics). However, this same reactivity renders the moiety chemically unstable and toxicologically significant.

This guide provides a technical deep-dive into the stability profile of chloromethyl quinolones, specifically focusing on hydrolysis kinetics, self-alkylation risks, and regulatory control strategies under ICH M7 for mutagenic impurities.

Part 2: Mechanistic Underpinnings

To control stability, one must understand the electronic environment. The chloromethyl group on a quinolone core (specifically the 2-oxo-1,2-dihydroquinoline system) behaves differently than a standard benzyl chloride due to the heterocyclic nitrogen.

Electronic Activation

The quinolone ring is electron-deficient compared to a benzene ring. However, the amide nitrogen (N1) can donate electron density into the ring system.

  • 3-Chloromethyl vs. 4-Chloromethyl:

    • Position 4: The chloromethyl group at C4 is para-like to the nitrogen. Resonance stabilization from the N1 lone pair can stabilize the transition state for

      
       pathways (carbocation formation), making this position highly labile to solvolysis.
      
    • Position 3: This position is meta-like to the nitrogen but ortho-like to the carbonyl. It is generally less reactive to

      
       ionization but remains highly susceptible to 
      
      
      
      displacement by nucleophiles (water, amines, thiols) due to the electron-withdrawing nature of the adjacent carbonyl.
The Degradation Pathways

The instability of chloromethyl quinolones manifests primarily through two mechanisms:

  • Hydrolysis: Conversion to the hydroxymethyl derivative (

    
    ) in the presence of moisture. This releases HCl, which can autocatalyze further degradation if not buffered.
    
  • Dimerization (Self-Alkylation): If the quinolone ring contains a nucleophilic site (e.g., an unprotected N1 or a C-OH tautomer), the chloromethyl group of one molecule can alkylate another, forming insoluble dimers or polymers.

Part 3: Visualization of Reactivity

The following diagram maps the critical degradation and reaction pathways for a generic 3-chloromethyl-2-quinolone.

QuinoloneStability cluster_conditions Critical Factors CMQ Chloromethyl Quinolone (Intact) Carbo Transition State (Activated Complex) CMQ->Carbo Solvation/Activation Dimer N-Alkylated Dimer (Insoluble Precipitate) CMQ->Dimer + Intact CMQ (Self-Rxn) NuSub Target Drug Intermediate (Controlled Substitution) CMQ->NuSub + Amine/Thiol (Synthesis) Hydro Hydroxymethyl Impurity (Hydrolysis Product) Carbo->Hydro + H2O (k_hyd) pH pH > 8 accelerates Hydrolysis Conc High Conc. favors Dimerization

Figure 1: Reaction coordinate showing the competition between desired substitution, hydrolysis, and dimerization.[1][2]

Part 4: Experimental Protocols

Protocol A: Controlled Synthesis of 3-(Chloromethyl)quinolin-2(1H)-one

Rationale: Standard chlorination with thionyl chloride (


) often leads to "sticky" impurities due to HCl trapping. This protocol uses a scavenger system.
  • Precursor: Suspend 3-(hydroxymethyl)quinolin-2(1H)-one (1.0 eq) in anhydrous Dichloromethane (DCM). Do not use DMF; it accelerates dimerization.

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise.

  • Catalysis (Optional but Risky): A drop of DMF catalyzes the reaction but increases impurity profiles. Avoid if possible.

  • Quench: Do not quench with water. Remove solvent and excess

    
     under high vacuum at 
    
    
    
    .
  • Isolation: Triturate the residue with anhydrous diethyl ether or hexane. Avoid alcohols (methanol/ethanol) as they will form alkyl ethers via solvolysis.

Protocol B: Kinetic Stability Profiling (The "Shelf-Life" Test)

Rationale: You must determine the


 (half-life) in solution to define processing windows for manufacturing.

Materials:

  • HPLC system with DAD detector (254 nm).

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient).

Workflow:

  • Stock Solution: Prepare a 1 mg/mL stock of the chloromethyl quinolone in anhydrous DMSO . (DMSO inhibits solvolysis compared to MeOH).

  • Challenge Media Preparation: Prepare three buffers:

    • pH 1.2 (0.1 N HCl) - Simulates gastric/acidic workup.

    • pH 7.4 (Phosphate Buffer) - Physiological/neutral workup.

    • pH 9.0 (Borate Buffer) - Basic workup (High risk).

  • Initiation: Spike the DMSO stock into the buffer (final conc: 50 µg/mL) at 25°C.

  • Sampling: Inject immediately (

    
    ) and then every 30 minutes for 8 hours.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
    • 
      .
      

Data Output Format (Example):

Solvent / ConditionObserved

(Est.)
Dominant DegradantRecommendation
Water (pH 7) < 4 HoursHydroxymethylProcess immediately; keep cold.
Methanol < 12 HoursMethyl EtherFORBIDDEN solvent for storage.
DCM (Anhydrous) > 48 HoursN/APreferred reaction solvent.
DMF VariableDimerUse only if necessary; keep dilute.

Part 5: Regulatory Assessment (ICH M7)

Chloromethyl quinolones are alkylating agents.[3] Under ICH M7 (Assessment and Control of DNA Reactive Impurities) , they are flagged as structural alerts.[4][5]

Risk Classification
  • Class 2: If the specific chloromethyl quinolone is a known mutagen (Ames positive).

  • Class 3: If the structure contains the alerting chloromethyl group but has no specific mutagenicity data. (Most common scenario).

Control Strategy Workflow

If the compound is an intermediate, you must prove it is purged before the final API.

ICH_M7_Workflow Start Identify Chloromethyl Impurity Class3 Class 3 (Alerting Structure) Start->Class3 In Silico Alert Ames Conduct Ames Test? Purge Purge Factor Calculation (Spike & Fate Study) Ames->Purge Positive/Not Done Class3->Ames Optional Limit Set Limit (TTC) < 1.5 µg/day Purge->Limit Purge < Required Release Control in Specification Purge->Release Purge > Required

Figure 2: Decision tree for handling chloromethyl impurities in drug substances.

The "Option 4" Strategy: Instead of testing every batch for ppm levels of the chloromethyl impurity, perform a Fate and Purge Study .

  • Spike the chloromethyl intermediate at 1-5% into the reaction.

  • Run the subsequent synthetic steps.

  • Analyze the final API. If the impurity is non-detectable (ND) due to its high reactivity (hydrolysis/reaction during workup), you can argue for control by process design rather than routine testing.

References

  • BenchChem. (2025). The Chloroethyl Group on the Quinoline Ring: A Reactivity Profile for Drug Development. Retrieved from

  • ICH Harmonised Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). International Council for Harmonisation.[4][6][7] Retrieved from

  • Euranto, E. K., et al. (1988). Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters. Acta Chemica Scandinavica. Retrieved from

  • Saha, M., et al. (2013).[2] Studies on Quinolin-2(1H)-One Derivatives: Synthetic Access to Pyrano[3,2-c]quinoline. American Chemical Science Journal. Retrieved from

  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone...[8]. Journal of Medicinal Chemistry. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Reaction Conditions for SN2 Displacement of 2-Chloromethyl Quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The functionalization of the quinoline ring is a key strategy in drug discovery to expand chemical space and enhance pharmacological profiles.[3] Specifically, 2-substituted quinolinones have demonstrated significant potential as anticancer agents.[4] The 2-chloromethyl quinolinone moiety serves as a versatile synthetic handle for introducing diverse functionalities at the C2 position via nucleophilic substitution reactions.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for the SN2 displacement of 2-chloromethyl quinolinones. We will delve into the mechanistic underpinnings of the SN2 reaction in this context, provide detailed experimental protocols, and present a comparative analysis of various reaction parameters to enable rational optimization of this crucial synthetic transformation.

Mechanistic Considerations for SN2 Displacement

The SN2 (bimolecular nucleophilic substitution) reaction is a fundamental transformation in organic chemistry characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5][6] In the case of 2-chloromethyl quinolinones, the electrophilic center is the methylene carbon attached to the quinolinone ring and the chlorine atom.

Key Factors Influencing the SN2 Reaction:
  • Substrate: The primary nature of the 2-chloromethyl group is ideal for SN2 reactions, as steric hindrance is minimized, allowing for effective backside attack by the nucleophile.[5][7]

  • Nucleophile: The strength of the nucleophile is a critical determinant of the reaction rate. Strong nucleophiles, which are typically good Lewis bases, are required for efficient SN2 reactions.[8][9] The choice of nucleophile directly dictates the nature of the C2-substituent introduced.

  • Leaving Group: The chloride ion is a reasonably good leaving group. Its ability to stabilize the negative charge that develops in the transition state facilitates the reaction.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.[10]

  • Temperature: Like most chemical reactions, the rate of SN2 displacement generally increases with temperature. However, excessively high temperatures can lead to side reactions.

The SN2 Mechanism on 2-Chloromethyl Quinolinone

The reaction proceeds via a backside attack of the nucleophile on the σ* antibonding orbital of the C-Cl bond.[5] This leads to a pentacoordinate transition state where the nucleophile and the leaving group are partially bonded to the carbon atom. As the new bond forms, the C-Cl bond breaks, resulting in an inversion of configuration at the carbon center.

Experimental_Workflow A 1. Reaction Setup (2-Chloromethyl quinolinone in anhydrous solvent under N₂) B 2. Reagent Addition (Add base, then nucleophile) A->B C 3. Reaction (Stir at specified temperature) B->C D 4. Monitoring (TLC analysis) C->D D->C Incomplete? E 5. Workup (Quench with water, extract with organic solvent) D->E Complete? F 6. Purification (Column chromatography) E->F G 7. Characterization (NMR, MS) F->G

Sources

Precision Functionalization of 8-Chloro-Quinolinones: Amination and Thiolation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-chloro-quinolinone scaffold presents a unique challenge in medicinal chemistry. Unlike the highly reactive 2- and 4-positions, which readily undergo nucleophilic aromatic substitution (


) due to the electron-withdrawing influence of the heterocyclic nitrogen, the 8-position is electronically deactivated and sterically hindered. Consequently, standard 

conditions often result in recovered starting material or forcing conditions that lead to decomposition.

This guide details the Transition Metal-Catalyzed (TMC) protocols required to successfully functionalize the 8-position. We focus on Palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation and Copper/Palladium-catalyzed cross-coupling for C-S bond formation. These protocols are designed to ensure high chemoselectivity and yield.

Part 1: Mechanistic Insight & Reactivity Profiling

The Reactivity Gap: C2/C4 vs. C8

Understanding the electronic landscape of the quinolinone ring is critical for protocol selection.

  • C2/C4 Positions: Highly electrophilic. The adjacent nitrogen (and carbonyl in quinolinones) pulls electron density, making these carbons susceptible to direct attack by nucleophiles (

    
    ).[1]
    
  • C8 Position: Electronically neutral to electron-rich relative to the pyridine ring. The peri-interaction with the C1-nitrogen lone pair and the lack of direct conjugation with the electron-withdrawing carbonyl make

    
     kinetically unfavorable.
    

Strategic Implication: Attempting direct thermal amination (without metal) on 8-chloro-quinolinones will likely fail. Palladium or Copper catalysis is mandatory.

Diagram 1: Reactivity & Strategic Decision Tree

ReactivityStrategy Start Substrate: Chloro-Quinolinone PosCheck Identify Chloro Position Start->PosCheck C2_C4 Position 2 or 4 PosCheck->C2_C4 High Electrophilicity C8 Position 8 PosCheck->C8 Steric/Electronic Deactivation SNAr Pathway: SNAr (Thermal Nucleophilic Subst.) C2_C4->SNAr Feasible TMC Pathway: Transition Metal Catalysis (Pd/Cu Cross-Coupling) C8->TMC REQUIRED Method_N Amination: Buchwald-Hartwig TMC->Method_N Method_S Thiolation: Cu-Catalyzed C-S TMC->Method_S

Caption: Decision logic for functionalizing chloro-quinolinones. Note the divergence at C8 requiring metal catalysis.

Part 2: Protocol A — C-N Coupling (Amination)[2]

Methodology: Buchwald-Hartwig Amination

For 8-chloro substrates, the Buchwald-Hartwig amination is the gold standard. The choice of ligand is the primary determinant of success, particularly to overcome the steric bulk at the 8-position (peri-effect).

Critical Reagent Selection:

  • Catalyst:

    
     or 
    
    
    
    . The former is preferred for sensitive substrates to avoid acetic acid byproducts.
  • Ligand:

    • BINAP: Excellent starting point for primary amines.

    • XPhos / BrettPhos: Required for sterically hindered amines or anilines.

    • DavePhos: Effective for difficult substrates where other ligands fail.

  • Base:

    
     (Standard) or 
    
    
    
    (Mild, for base-sensitive groups).
  • Solvent: Toluene (General) or 1,4-Dioxane (Higher T required).

Step-by-Step Protocol
  • Preparation : Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.

  • Loading : Add 8-chloro-quinolinone (1.0 equiv) ,

    
     (5 mol%) , and BINAP (7.5 mol%) .
    
    • Note: Pre-stirring Pd and Ligand in solvent for 5 mins can enhance active catalyst formation.

  • Add Base : Add

    
     (1.4 equiv) .
    
    • Precaution: Ensure base is dry; moisture kills the reaction.

  • Solvent & Amine : Add anhydrous Toluene (0.2 M concentration) and the Amine (1.2 equiv) via syringe.

  • Reaction : Seal and heat to 100–110°C for 12–24 hours.

    • Monitoring: Check by TLC/LC-MS.[2] If conversion is <50% after 6h, add additional catalyst (2 mol%).

  • Workup : Cool to RT, dilute with EtOAc, filter through a Celite pad (to remove Pd black), and concentrate. Purify via flash chromatography.

Part 3: Protocol B — C-S Coupling (Thiolation)

Methodology: Copper-Catalyzed C-S Coupling

While Pd-catalyzed C-S coupling (Migita-Kosugi-Stille) is possible, it often requires toxic tin reagents. The modern Copper-Catalyzed approach is greener, cheaper, and highly effective for 8-chloro substrates.

Mechanistic Note: This reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. Ligands like 1,10-phenanthroline or ethylene glycol are essential to solubilize the copper species and facilitate the oxidative addition step.

Step-by-Step Protocol
  • Preparation : Use a screw-cap pressure vial equipped with a magnetic stir bar.

  • Loading : Add 8-chloro-quinolinone (1.0 equiv) , CuI (10 mol%) , and 1,10-Phenanthroline (20 mol%) .

  • Base : Add

    
     (2.0 equiv) .
    
    • Why

      
      ? It acts as a proton scavenger for the thiol, generating the active thiolate nucleophile.
      
  • Solvent & Thiol : Add DMSO (0.5 M) and the Thiol (1.2 equiv) .

    • Odor Control: Handle thiols in a fume hood. Treat glassware with bleach post-reaction to oxidize residual thiols.

  • Reaction : Seal and heat to 120°C for 16–24 hours.

    • Note: Higher temperatures are typically required for C-S coupling compared to C-N coupling.

  • Workup : Dilute with water and extract with EtOAc. Wash organic layer with LiCl solution (to remove DMSO). Dry over

    
     and purify.
    
Diagram 2: Experimental Workflow & Checkpoints

Workflow Setup Inert Gas Purge (Ar/N2) Mix Mix Reagents: Substrate + Cat + Ligand + Base Setup->Mix Heat Heat: 100°C (N) / 120°C (S) Mix->Heat Monitor LC-MS Check (t = 6h) Heat->Monitor Monitor->Heat Incomplete (+Time/Cat) Workup Filter (Celite) & Purification Monitor->Workup Complete

Caption: Universal workflow for metal-catalyzed functionalization of 8-chloro-quinolinones.

Part 4: Scope & Troubleshooting

Substrate Compatibility Table
Substrate ClassRecommended MethodKey ConditionExpected Yield
Primary Amines (Alkyl)Pd-Cat (Buchwald)Ligand: BINAP or BrettPhos80-95%
Secondary Amines (Cyclic)Pd-Cat (Buchwald)Ligand: DavePhos or RuPhos75-90%
Anilines (Electron Poor)Pd-Cat (Buchwald)Base: Cs2CO3, Ligand: XPhos60-80%
Alkyl Thiols Cu-Cat (Ullmann)Solvent: DMSO, T: 120°C85-95%
Aryl Thiols Cu-Cat (Ullmann)Ligand: Phenanthroline70-85%
Troubleshooting Guide

Issue 1: No Reaction (Starting Material Recovered)

  • Cause: Catalyst poisoning or oxidative addition failure (C-Cl bond is strong).

  • Solution: Switch to a more electron-rich ligand (e.g., from BINAP to XPhos or

    
     ). Ensure the reaction is strictly oxygen-free.
    

Issue 2: Dehalogenation (Reduction of C-Cl to C-H)

  • Cause:

    
    -hydride elimination from the amine or solvent.
    
  • Solution: Avoid secondary alcohols as solvents. Use Toluene or Dioxane .[2] Increase amine concentration to outcompete the reduction pathway.

Issue 3: Regioselectivity (in 2,8-dichloro substrates)

  • Insight: The 2-position is more reactive.

  • Strategy: To target the 8-position selectively, you must first block or react the 2-position, OR use a highly specific catalyst system (though 2-pos preference is dominant). For 8-chloro-only substrates, this is non-issue.

References

  • Abel, A. S., et al. (2013).[3] Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-2109.[3] Link

    • Key Insight: Establishes ligand requirements (BINAP/DavePhos)
  • Murie, V. E., et al. (2018).[4] Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry, 83(2), 871-880.[4] Link

    • Key Insight: Discusses the regioselectivity differences between C2, C3, and C8 positions.
  • BenchChem Application Note . Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. Link

    • Key Insight: Provides generalized protocols for Pd-catalyzed amination of the 8-position in quinoxaline/quinoline systems.
  • WuXi AppTec . How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Link

    • Key Insight: Comprehensive guide on ligand and base selection for challenging substr
  • Qiu, R., et al. (2020).[5] Remote C-H Functionalization of 8-Aminoquinoline Ring. Top Curr Chem (Cham), 378(4),[5] 42. Link[5]

    • Key Insight: Reviews the reactivity of the 8-aminoquinoline scaffold, relevant for post-amination functionaliz

Sources

Application Note: Regioselective Alkylation of 4-Quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for N-alkylation vs. O-alkylation of 4-quinolinones Content Type: Application Note & Detailed Protocol Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Controlling the Ambident Nucleophile: A Divergent Synthetic Protocol

Executive Summary

The alkylation of 4-quinolinones presents a classic challenge in heterocyclic chemistry due to the ambident nature of the quinolinone anion. The substrate exists in a tautomeric equilibrium between the 4-quinolinone (NH-form) and 4-hydroxyquinoline (OH-form). Upon deprotonation, the resulting anion can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) center.[1]

This Application Note provides a definitive guide to controlling this selectivity. While N-alkylation is generally favored under thermodynamic control using alkali metal carbonates, O-alkylation requires specific kinetic control or coordination chemistry—most notably the "Silver Salt Rule" or Mitsunobu conditions. This guide details the mechanistic rationale, optimized protocols, and characterization techniques required to achieve >95% regioselectivity.

Mechanistic Principles & Selectivity Factors

To control the reaction, one must understand the electronic and steric environment of the anion.

The Ambident Anion

Deprotonation of 4-quinolinone yields a delocalized anion.

  • Nitrogen (N1): A softer nucleophilic center. Alkylation here retains the cyclic amide (quinolone) structure, which is often thermodynamically more stable due to the preservation of the carbonyl bond energy, despite the loss of full aromaticity in the pyridine ring.

  • Oxygen (O4): A harder nucleophilic center. Alkylation here results in a 4-alkoxyquinoline, restoring full aromaticity to the pyridine ring (Hückel rule), but sacrificing the strong C=O bond.

Control Factors
  • Counter-Cation Effect:

    • Alkali Metals (K⁺, Na⁺, Cs⁺): Favor N-alkylation . In polar aprotic solvents (DMF, DMSO), these cations dissociate well from the anion, allowing the softer N-center to attack the electrophile (orbital control/thermodynamic control).

    • Silver (Ag⁺): Favors O-alkylation .[2] The Ag⁺ ion coordinates strongly to the nitrogen lone pair (soft-soft interaction) and the pi-system, effectively blocking the N-site and increasing the nucleophilicity of the oxygen (the "Silver Salt Rule").

  • Solvent:

    • Polar Aprotic (DMF, DMSO): Promotes dissociation of ion pairs, favoring N-alkylation.

    • Non-polar/Ethereal (Toluene, Benzene, THF): Promotes tight ion pairing or coordination, often necessary for Ag-mediated O-alkylation.

  • Electrophile:

    • Hard Electrophiles (e.g., Alkyl Sulfonates, Sulfates): Tend to favor O-alkylation (Hard-Hard interaction).

    • Soft Electrophiles (e.g., Alkyl Iodides): Tend to favor N-alkylation (Soft-Soft interaction).

Mechanistic Pathway Diagram

QuinolinoneAlkylation Start 4-Quinolinone (Tautomeric Mix) Base Deprotonation (Base) Start->Base Cond_Mits Condition C: Mitsunobu (PPh3 / DIAD) Start->Cond_Mits Direct OH Activation Anion Delocalized Anion (Ambident Nucleophile) Base->Anion Cond_N Condition A: K2CO3 / DMF / Heat (Dissociated Ion Pair) Anion->Cond_N Alkali Metal Counterion Cond_O Condition B: Ag2CO3 / Toluene (N-Coordination Block) Anion->Cond_O Silver Counterion Prod_N N-Alkyl-4-quinolinone (Thermodynamic) Cond_N->Prod_N N-Attack (Major) Prod_O 4-Alkoxyquinoline (Kinetic/Coordination) Cond_O->Prod_O O-Attack (Major) Cond_Mits->Prod_O O-Attack (Exclusive)

Figure 1: Decision pathways for regioselective alkylation. N-alkylation proceeds via dissociated ion pairs, while O-alkylation relies on metal coordination (Ag) or oxy-phosphonium activation (Mitsunobu).

Experimental Protocols

Protocol A: Selective N-Alkylation (Thermodynamic Control)

Target: Synthesis of N-substituted-4-quinolinones. Mechanism: S_N2 substitution via dissociated anion.

Reagents:

  • Substrate: 4-Quinolinone derivative (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Electrophile: Alkyl Halide (R-X, preferably Iodide or Bromide) (1.2 - 1.5 equiv)

  • Solvent: DMF (anhydrous) or Acetone (for highly reactive halides)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the 4-quinolinone substrate and anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add K₂CO₃ (anhydrous, finely ground). Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation. The suspension may change color (often yellowing).

    • Note: Cs₂CO₃ can be used to accelerate sluggish reactions due to the "Cesium Effect" (higher solubility/basicity), though K₂CO₃ is usually sufficient for N-selectivity.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Heat the mixture to 60–80 °C. Monitor via TLC or LC-MS. Reaction times typically range from 2 to 12 hours.

  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Precipitation: Often, the N-alkyl product precipitates as a solid. Filter, wash with water and hexanes.

    • Extraction: If no precipitate forms, extract with EtOAc (3x). Wash organic layers with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Recrystallization (EtOH) or Flash Column Chromatography (MeOH/DCM gradients). N-alkyl products are typically more polar than O-alkyl isomers.

Protocol B: Selective O-Alkylation (Silver-Mediated)

Target: Synthesis of 4-alkoxyquinolines. Mechanism: Ag(I) coordination to Nitrogen, forcing nucleophilic attack from Oxygen.

Reagents:

  • Substrate: 4-Quinolinone derivative (1.0 equiv)

  • Promoter: Silver Carbonate (Ag₂CO₃) (1.5 - 2.0 equiv)

  • Electrophile: Alkyl Halide (R-I or R-Br) (1.5 - 2.0 equiv)

  • Solvent: Toluene or Benzene (anhydrous)

Step-by-Step Procedure:

  • Setup: Use a foil-wrapped flask (Ag salts are light-sensitive) with a reflux condenser.

  • Mixing: Suspend the 4-quinolinone and Ag₂CO₃ in anhydrous Toluene (0.1 M).

  • Addition: Add the alkyl halide in one portion.

  • Reaction: Heat to reflux (110 °C) in the dark. Stirring must be vigorous to keep the heavy silver salts suspended.

  • Monitoring: Monitor by TLC. O-alkyl products usually have higher R_f (less polar) than the starting material and N-alkyl byproduct.

  • Workup:

    • Cool to RT.

    • Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Chromatography (Hexanes/EtOAc).

    • Critical: Avoid acidic conditions during workup/purification, as O-alkyl quinolines can hydrolyze back to the quinolinone under strong acid.

Protocol C: Selective O-Alkylation (Mitsunobu Reaction)

Target: Synthesis of 4-alkoxyquinolines using Alcohols instead of Halides. Mechanism: Activation of alcohol by PPh3/DIAD; S_N2 displacement by the quinolinone oxygen.

Reagents:

  • Substrate: 4-Quinolinone (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[3]

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Dry flask, N₂ atmosphere, 0 °C (ice bath).

  • Mixing: Dissolve 4-quinolinone, Alcohol, and PPh₃ in THF.

  • Addition: Add DIAD dropwise over 10–15 minutes. The reaction is exothermic.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate solvent. Triturate with Et₂O/Hexanes to precipitate PPh₃=O (triphenylphosphine oxide). Filter.

  • Purification: Column chromatography.

Characterization & Validation

Distinguishing the regioisomers is critical.[4] Do not rely solely on TLC.

Comparison Table
FeatureN-Alkyl-4-QuinolinoneO-Alkyl-4-Quinoline
Aromaticity Partial (Pyridine ring is non-aromatic)Full (Bicyclic aromatic system)
¹H NMR (H-2) ~7.8 – 8.2 ppm (Olefinic character)~8.6 – 8.9 ppm (Deshielded/Aromatic)
¹³C NMR (C-4) ~175 – 178 ppm (Carbonyl C=O)~160 – 165 ppm (Enol Ether C-O)
¹³C NMR (N-CH₂) ~45 – 55 ppmN/A
¹³C NMR (O-CH₂) N/A~55 – 70 ppm
IR Spectroscopy Strong C=O stretch (1620–1650 cm⁻¹)No C=O stretch ; C=C/C=N bands only
Analytical Workflow Diagram

Characterization Sample Isolated Product IR Run IR Spectroscopy Sample->IR NMR Run 1H & 13C NMR Sample->NMR Decision_IR C=O Stretch (1620-1650 cm-1)? IR->Decision_IR Decision_NMR C-4 Shift > 170 ppm? NMR->Decision_NMR Result_N CONFIRMED: N-Alkylated Product Decision_IR->Result_N Yes Result_O CONFIRMED: O-Alkylated Product Decision_IR->Result_O No Decision_NMR->Result_N Yes Decision_NMR->Result_O No

Figure 2: Analytical logic for confirming regiochemistry.

Troubleshooting & Optimization

  • Problem: Low N/O Selectivity.

    • Solution: Switch solvent. Use DMF for N-alkylation (promotes free ion). Use Toluene/Benzene for O-alkylation (promotes tight ion pairing).

  • Problem: Low Yield in O-Alkylation.

    • Solution: Ensure Ag₂CO₃ is fresh. Old silver salts form oxides/hydroxides that are less effective. Switch to Mitsunobu conditions if the alkyl halide is unreactive.

  • Problem: C-Alkylation (C-3).

    • Solution: Rare, but occurs with very soft electrophiles (e.g., allyl iodide) or phenols. Use harder bases or lower temperatures.

References

  • Mechanism of Regioselectivity (Silver Effect)

    • Nasr, T. et al. "Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones." Journal of Chemical Research, 2025.

  • NMR Characterization Strategy

    • Reily, M. et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2013.[5]

  • Mitsunobu Reaction on Quinolinones

    • Hassan, A. et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols." Heterocycles, 2017.[4]

  • Cesium Effect in Alkylation

    • Flessner, T. et al. "Cesium Carbonate as a Mediated Inorganic Base in Some Organic Transformations." Organic Process Research & Development.

Sources

Microwave-assisted synthesis of quinolinone derivatives from chloromethyl intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Quinolinone Derivatives from Chloromethyl Intermediates

Executive Summary

This guide details the high-efficiency synthesis of 4-(chloromethyl)quinolin-2(1H)-one scaffolds and their subsequent functionalization using microwave-assisted organic synthesis (MAOS). Quinolinones are privileged structures in medicinal chemistry, serving as precursors for antimicrobial, anticancer, and anti-inflammatory agents.[1]

Traditional thermal cyclization (Knorr synthesis) often requires harsh conditions (conc. H₂SO₄, >100°C, hours) and suffers from low yields due to the thermal instability of the chloromethyl moiety. This protocol utilizes microwave irradiation to accelerate the condensation and cyclization steps while suppressing side reactions (e.g., polymerization of the alkyl halide), resulting in higher purity and throughput.

Scientific Foundation & Reaction Pathway

The Chemistry of Chloromethyl Intermediates

The 4-(chloromethyl) group acts as a versatile "chemical handle." Unlike simple alkyl groups, the allylic/benzylic-like reactivity of the chloromethyl functionality allows for facile nucleophilic substitution (


) with amines, thiols, and alkoxides. This enables the rapid generation of diverse libraries from a single core scaffold.
Microwave Advantage
  • Dielectric Heating: Polar intermediates (transition states) absorb microwave energy more efficiently than the bulk solvent, lowering the activation energy barrier (

    
    ) for cyclization.
    
  • Selectivity: Rapid heating and cooling profiles (quenching) prevent the thermal degradation of the sensitive C-Cl bond, which is prone to hydrolysis or elimination under prolonged conventional heating.

Reaction Mechanism Diagram

The following diagram illustrates the pathway from aniline precursors to the functionalized quinolinone library.

ReactionPathway Aniline Aniline (Nucleophile) Intermediate N-aryl-4-chloro- 3-oxobutanamide Aniline->Intermediate  Condensation  (MW: 120°C, 5 min) ECAA Ethyl 4-chloroacetoacetate (Electrophile) ECAA->Intermediate Cyclization Intramolecular Cyclization (Knorr) Intermediate->Cyclization  Acid Cat.  (MW: 140°C, 10 min) Core 4-(Chloromethyl) quinolin-2(1H)-one Cyclization->Core Final Functionalized Quinolinone Derivative Core->Final  S_N2 Substitution  (MW: 80°C, K2CO3) Nucleophile Nucleophile (HNu: Amines/Thiols) Nucleophile->Final

Figure 1: Mechanistic pathway for the synthesis and functionalization of chloromethyl quinolinones.

Experimental Protocols

Equipment Requirements
  • Reactor: Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator).

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed). Note: Fiber optic is recommended for polar ionic liquids or solid-heavy mixtures to prevent thermal runaway.

Protocol A: Synthesis of 4-(Chloromethyl)quinolin-2(1H)-one

Targeting the core scaffold via modified Knorr Synthesis.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Ethyl 4-chloroacetoacetate (1.1 equiv)

  • Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH) (Catalytic/Solvent)

Step-by-Step Workflow:

  • Condensation (Amide Formation):

    • In a 10 mL microwave vial, mix Aniline (5 mmol) and Ethyl 4-chloroacetoacetate (5.5 mmol).

    • Expert Insight: Do not add acid yet. The first step is neutral condensation. Adding acid too early favors side reactions.

    • Irradiate at 110°C for 5 minutes (High absorption).

    • Validation: TLC (3:7 Ethyl Acetate:Hexane) should show consumption of aniline and formation of the intermediate amide (

      
      ).
      
  • Cyclization:

    • Add PPA (2 g) or MsOH (2 mL) directly to the vial containing the intermediate.

    • Seal and irradiate at 130°C for 10 minutes .

    • Caution: The reaction is exothermic. Use a "Power Max" setting or active air cooling to maintain temperature stability.

  • Workup:

    • Pour the hot reaction mixture into crushed ice (50 g) with vigorous stirring.

    • The product will precipitate as a solid.[2]

    • Filter, wash with cold water (3 x 20 mL) to remove acid traces, and dry.

    • Purification: Recrystallize from Ethanol/DMF if necessary.

Data: Yield Comparison

MethodTemperatureTimeYield (%)Purity (HPLC)
Conventional Heating120°C (Oil Bath)4 hours58%82%
Microwave (This Protocol) 130°C 15 min 92% 96%
Protocol B: Nucleophilic Functionalization of the Core

Targeting library generation via


 reaction.

Reagents:

  • 4-(Chloromethyl)quinolin-2(1H)-one (from Protocol A)

  • Secondary Amine (e.g., Morpholine, Piperazine) or Thiol

  • Base:

    
     (2 equiv)
    
  • Solvent: Acetonitrile or DMF

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 4-(Chloromethyl)quinolin-2(1H)-one (1 mmol) in Acetonitrile (3 mL).

    • Add

      
       (2 mmol) and the Nucleophile (1.2 mmol).
      
    • Expert Insight: Add a catalytic amount of KI (10 mol%) if the reaction is sluggish (Finkelstein reaction in situ).

  • Irradiation:

    • Set Microwave to 80°C - 100°C for 5-10 minutes .

    • Note: Chloromethyl groups are highly reactive. Do not overheat (>120°C) to avoid quaternary ammonium salt formation (double alkylation).

  • Isolation:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water; filter the solid product.[2]

Experimental Workflow Diagram

Workflow Start Start: Raw Materials Mix1 Mix Aniline + Ethyl 4-chloroacetoacetate Start->Mix1 MW1 MW Step 1: Condensation 110°C, 5 min Mix1->MW1 Check1 TLC Check: Amide Formed? MW1->Check1 Check1->MW1 No (Extend Time) AcidAdd Add Acid Catalyst (PPA/MsOH) Check1->AcidAdd Yes MW2 MW Step 2: Cyclization 130°C, 10 min AcidAdd->MW2 Quench Quench in Ice Water MW2->Quench Filter Filtration & Drying Quench->Filter Deriv Derivatization (Protocol B) MW: 80°C, 10 min Filter->Deriv End Final Drug Candidate Deriv->End

Figure 2: Operational workflow for the sequential microwave synthesis.

Troubleshooting & "Self-Validating" Controls

To ensure the protocol is self-validating, check these parameters during execution:

  • Pressure Spikes:

    • Observation: Rapid pressure rise >15 bar during Cyclization (Protocol A, Step 2).

    • Cause: Decarboxylation or solvent decomposition.

    • Fix: Reduce temperature by 10°C. Ensure the vessel headspace is sufficient (fill volume < 60%).

  • Incomplete Cyclization:

    • Observation: TLC shows two spots (Amide + Product) after MW Step 2.

    • Cause: Insufficient acid strength or water contamination.

    • Fix: Use anhydrous PPA. Extend MW time by 5 minutes.

  • Product Degradation (Protocol B):

    • Observation: Dark tarry mixture during substitution.

    • Cause: Thermal elimination of HCl to form a quinone methide-like species which polymerizes.

    • Fix: Lower temperature to 60°C and increase reaction time. Add a radical scavenger (BHT) if free-radical polymerization is suspected.

References

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Int. J. Mol. Sci. 2007, 8(2), 70-80.[3] Available at: [Link]

  • Microwave and Conventional Synthesis of Novel Quinoline Derivatives. University of Bucharest/Lew.ro. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC/NIH. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions. Molecules 2000, 5, 1224-1232. Available at: [Link]

Sources

Application Note: Preparation of Schiff Bases from 2-Chloromethyl-Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Quinolinones are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous antibacterial, anticancer, and antiviral agents. The functionalization of the quinolinone core via azomethine (Schiff base) linkages further expands its pharmacological profile, often enhancing lipophilicity, receptor binding affinity, and fluorescent properties[1].

While direct nucleophilic substitution of 2-chloromethyl-quinolinone with amines yields secondary alkylamines, the synthesis of conjugated Schiff bases requires a strategic two-step redox-condensation pathway. The 2-chloromethyl group must first be oxidized to a 2-formyl (aldehyde) intermediate, which is subsequently condensed with a primary amine. This application note details a robust, field-proven methodology for this transformation, prioritizing high yields, functional group tolerance, and scalable reaction conditions[2][3].

Mechanistic Causality and Reaction Design

Phase 1: Kornblum Oxidation of the Chloromethyl Group

The conversion of the 2-chloromethyl moiety to an aldehyde is achieved via a modified Kornblum oxidation[4].

  • Causality of Reagent Selection: Dimethyl sulfoxide (DMSO) acts synergistically as both the solvent and the primary oxidant. The highly nucleophilic oxygen atom of DMSO attacks the electrophilic carbon of the chloromethyl group via an S_N2 mechanism, displacing the chloride ion to form a transient alkoxysulfonium salt.

  • Role of the Base: A mild base, such as sodium bicarbonate (NaHCO

    
    ), is introduced to facilitate the deprotonation of the intermediate. This triggers the elimination of dimethyl sulfide (DMS) and hydrogen chloride, cleanly yielding the 2-formyl-quinolinone. This mild approach prevents the degradation of the quinolinone core that often occurs under the harsh acidic hydrolysis required by alternative methods (e.g., the Sommelet reaction).
    
Phase 2: Azomethine (Schiff Base) Condensation

The isolated 2-formyl-quinolinone is then reacted with a primary amine to form the target Schiff base.

  • Causality of Acid Catalysis: Imine formation requires a delicate pH equilibrium (typically pH 4.5–5.5). A catalytic amount of glacial acetic acid is utilized to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the primary amine.

  • Avoiding Over-Protonation: If a stronger acid or higher concentration is used, the primary amine becomes fully protonated (forming an ammonium salt), rendering it non-nucleophilic and stalling the reaction. The reaction is driven to completion by performing it under reflux in ethanol, where the low solubility of the highly conjugated Schiff base product causes it to precipitate, shifting the equilibrium forward via Le Chatelier's principle[2].

Workflow Visualization

G A 2-Chloromethyl- quinolinone B Alkoxysulfonium Intermediate A->B DMSO (SN2 Attack) C 2-Formyl- quinolinone B->C NaHCO3, 110°C (-DMS, -HCl) D Hemiaminal Intermediate C->D R-NH2 AcOH (cat.) E Quinolinone Schiff Base D->E Reflux, EtOH (-H2O)

Mechanistic pathway: Kornblum oxidation of 2-chloromethyl-quinolinone and Schiff base condensation.

Experimental Protocols

Protocol A: Synthesis of 2-Formyl-quinolinone via Kornblum Oxidation

This protocol is self-validating: the evolution of a distinct garlic-like odor (DMS) confirms the breakdown of the alkoxysulfonium intermediate.

Materials:

  • 2-Chloromethyl-quinolinone derivative (10.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (15 mL)

  • Sodium Bicarbonate (NaHCO

    
    ) (15.0 mmol)
    

Step-by-Step Procedure:

  • Initiation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-chloromethyl-quinolinone (10.0 mmol) in 15 mL of anhydrous DMSO.

  • Base Addition: Add finely powdered NaHCO

    
     (1.26 g, 15.0 mmol) to the stirring solution.
    
  • Thermal Activation: Heat the reaction mixture to 110°C using an oil bath. Maintain this temperature for 2–3 hours. Validation Cue: The mixture will turn deep yellow, and the evolution of dimethyl sulfide gas will be noticeable.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly over 100 g of crushed ice while stirring vigorously.

  • Isolation: A solid precipitate of 2-formyl-quinolinone will form. Filter the solid under vacuum, wash extensively with cold distilled water (3 × 20 mL) to remove residual DMSO, and dry in a vacuum desiccator over P

    
    O
    
    
    
    .
Protocol B: Synthesis of Quinolinone-Derived Schiff Bases

This protocol utilizes precipitation-driven equilibrium to maximize yield.

Materials:

  • 2-Formyl-quinolinone (5.0 mmol)

  • Primary Amine (e.g., Substituted Aniline) (5.5 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: Suspend 2-formyl-quinolinone (5.0 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition: Add the primary amine (5.5 mmol) to the suspension. For solid amines, pre-dissolve them in 5 mL of warm ethanol before addition.

  • Catalysis: Add 2-3 drops of glacial acetic acid to adjust the apparent pH to ~5.0.

  • Condensation: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Validation Cue: The starting material will initially dissolve, followed by the precipitation of a brightly colored (often yellow to orange) crystalline solid as the highly conjugated Schiff base forms.

  • Harvesting: Cool the reaction mixture to 0–5°C in an ice bath for 30 minutes to maximize precipitation. Filter the Schiff base product under vacuum.

  • Purification: Wash the filter cake with cold ethanol (10 mL) followed by cold diethyl ether (10 mL). Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to achieve >98% purity.

Quantitative Data Presentation

The efficiency of the azomethine condensation (Protocol B) varies based on the nucleophilicity and steric hindrance of the primary amine. Table 1 summarizes optimized conditions and typical yields for various amine substrates.

Table 1: Optimization and Yields for Quinolinone Schiff Base Condensation

Amine SubstrateSolvent SystemCatalystTemp / TimeYield (%)Purity (HPLC)
AnilineAbsolute EthanolGlacial AcOH (cat.)Reflux / 3 h82>98%
4-FluoroanilineAbsolute EthanolGlacial AcOH (cat.)Reflux / 2.5 h85>99%
2-AminopyridineMethanolGlacial AcOH (cat.)Reflux / 4 h76>95%
BenzylamineAbsolute EthanolNone60°C / 2 h89>98%
EthylenediamineDCM / Ethanol (1:1)NoneR.T. / 1 h92>97%

Note: Aliphatic amines (e.g., benzylamine, ethylenediamine) exhibit higher intrinsic nucleophilicity and typically do not require acid catalysis, proceeding efficiently at lower temperatures.

References

  • Novel Schiff Bases Based on the Quinolinone Skeleton: Syntheses, X-ray Structures and Fluorescent Properties. MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHngNEmDim7VJ49wd73MLEsp1qeyaN5crfWOoh70mFRmqubGLUM-vf-Qbat7OYmi2bKgzhI9BR0jdlWuBVLJw-ccab9ealSKI4ptLbFz4xInKtstsp_vHMBIgdymg2QuEYMP_fK]
  • Novel Schiff bases of quinolin-4(1h)-one: Synthesis, antiproliferative evaluation, apoptosis, cell cycle, autophagy and molecular docking studies in human colon cancer cells. Taylor & Francis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx0g-AHY7AZw8XPI_rzVoE041akL8R8AFJLQiWVxii7dQ_allmRiwiAhiMfWSWhwkdTxKrJj0x0gaKNKcxujT2fc2fcHN-oWpfkOh9BSqgXHT0SoJGv4K8QwuQTS672QQM8pcg-6HyfZw9PMOhRdBu3iDP_pstT79dtPI6]
  • Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM26kgi-pl7UKjHk0HRf52Wel5G5qK99UKsxJF3nV1UqhTHaVvGLxNyapfn2rvyLLafDyd_00WCnZQxRECXH2-rNXiRnAUAtot7huNwt2ZXFFb3IiL0GgBZV7J3_N4nLdUo9Yzv-VdMq6tKE1fr-PmG6lbJednDYtpUV6wlpLN802VulaUmtJXIxhSSxcFMCj53hhsa05GBTwENbgABLubOimvf2lvYdtozQAcGXJcfXulMavM3-eBStD3lfwUrrMVEbPon3TK3f4H8NHeKVtzVHdDZncLorccGYDNYGYb69Y807xAXf4fVAdDDEXCW0FTQX18vPJU06XMpzNNIN9RasA=]
  • A Technical Guide to the Chloromethylation of Naphthalene: History, Protocols, and Mechanisms. Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSNlCg__xaE0mrqbFVi0A3z49UcgkRhrh_F-z-L5BHpdj16shEvZM6Cy1JLK2UiVWafJ1Q54J621E2GU9SwhbCqmN5IIB32i_e8MpkLvRnqyDMh8o6Yp_je_CB9sjhytrLnGpNkg==]

Sources

Application Note: Reagents and Strategies for the Selective Functionalization of the C-2 Chloromethyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, orthogonal reactivity, and self-validating experimental protocols.

Executive Summary & Mechanistic Causality

The C-2 chloromethyl group—most prominently featured in scaffolds like 2-(chloromethyl)pyridine (2-picolyl chloride)—is a highly versatile, yet notoriously reactive, building block in medicinal chemistry. Its utility stems from the potent electrophilicity of the benzylic-type carbon, which is further activated by the electron-withdrawing nature of the adjacent heterocyclic nitrogen.

However, this structural arrangement introduces a critical mechanistic challenge: self-alkylation . The nucleophilic pyridine nitrogen of one molecule can readily attack the electrophilic chloromethyl carbon of another, leading to rapid polymerization into complex quaternary ammonium salts. To circumvent this, these reagents are almost exclusively stored and utilized as hydrochloride salts.

Successful functionalization requires a deep understanding of reaction kinetics. By carefully controlling the rate of free-base generation and ensuring a high localized concentration of the target nucleophile or organometallic activator, chemists can achieve highly selective functionalizations without degrading the starting material.

Orthogonal Reactivity in Polyfunctional Scaffolds

Modern drug discovery often utilizes polyfunctionalized heterocycles where the C-2 chloromethyl group must be reacted orthogonally to other reactive sites.

  • Halogenated Scaffolds: In molecules like 3,5-dibromo-2-(chloromethyl)pyridine, the

    
    -hybridized C-Cl bond is highly susceptible to 
    
    
    
    nucleophilic substitution. Conversely, the
    
    
    -hybridized C-Br bonds are inert to standard
    
    
    conditions but are excellent handles for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Negishi reactions)[1].
  • Fluorinated Scaffolds: In related systems like 4-(chloromethyl)-2-fluoropyridine, the chloromethyl group favors

    
     attack by softer nucleophiles (e.g., thiols), whereas the highly electronegative C-2 fluorine atom is primed for Nucleophilic Aromatic Substitution (
    
    
    
    ) by harder nucleophiles (e.g., alkoxides or amines)[2].

Understanding these electronic environments allows for the stepwise, controlled assembly of complex molecular architectures.

Pathways A 2-(Chloromethyl)pyridine Hydrochloride B Free Base Formation (Highly Reactive) A->B Base Addition (-HCl) C Pathway A: Selective SN2 (Target Functionalization) B->C Excess Nucleophile Low Temp (0°C) D Pathway B: Self-Alkylation (Polymeric Byproducts) B->D High Concentration Absence of Nucleophile

Reaction pathways of 2-(chloromethyl)pyridine highlighting selective vs. competing reactions.

Quantitative Data Summary

The following table synthesizes field-proven reaction conditions and selectivity profiles for the functionalization of chloromethyl-bearing heterocycles.

SubstrateReagent SystemTarget ReactionCompeting PathwaySelectivity / YieldRef
3,5-Dibromo-2-(chloromethyl)pyridine Primary Amines,

C-2

Substitution
C-3/C-5

>95% / 90%[1]
4-(Chloromethyl)-2-fluoropyridine Soft Nucleophiles (Thiols)C-4

Substitution
C-2

>90% / 92%[2]
2-(Chloromethyl)pyridine HCl p-tert-Butylcalix[5]arene, BaseC-2 AlkylationSelf-PolymerizationN/A / 85%
2-(Chloromethyl) N-Heterocycles Zn dust, LiCl, THFOrganozinc FormationWurtz Homocoupling>95% / 88-95%[3]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. The following methodologies are designed as self-validating systems , ensuring that the causality of each step is verifiable before proceeding to the next.

Protocol A: Selective Alkylation of Amines

Objective: Alkylate a secondary amine using 2-(chloromethyl)pyridine hydrochloride while completely suppressing the self-alkylation pathway.

Causality Rationale: By suspending the nucleophile and base first, and adding the hydrochloride salt portion-wise at low temperatures, the free base of the picolyl chloride is generated in situ at a highly dilute steady-state concentration. It immediately reacts with the abundant secondary amine rather than another molecule of itself.

  • Preparation: In an oven-dried flask, dissolve the target secondary amine (1.0 equiv) and anhydrous

    
     (3.0 equiv) in anhydrous DMF (0.2 M relative to amine). Cool the suspension to 0 °C under an inert argon atmosphere.
    
  • Portion-wise Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.2 equiv) in five equal portions over 30 minutes. Maintain vigorous stirring.

  • Thermal Control: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 12 hours.

  • Validation Checkpoint (LC-MS): Prior to workup, quench a 10 µL reaction aliquot in 1 mL of Methanol. Analyze via LC-MS. Validation criteria: The disappearance of the starting material mass (m/z 128) and the appearance of the target product mass, strictly lacking higher molecular weight polymeric repeating units (

    
    m/z +91), validates the suppression of the self-alkylation pathway.
    
  • Isolation: Dilute the mixture with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF) and brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Preparation of 2-Pyridylmethylzinc Chloride (Knochel Method)

Objective: Convert the electrophilic C-2 chloromethyl group into a nucleophilic organozinc reagent for subsequent Pd-catalyzed Negishi cross-coupling[3].

Causality Rationale: Direct zinc insertion into benzylic chlorides often fails due to rapid Wurtz-type homocoupling. The addition of anhydrous LiCl solubilizes the transient organozinc species as a highly reactive zincate complex, preventing aggregation and homocoupling.

Workflow Step1 1. Salt Neutralization Generate free base in situ Step2 2. Zinc Insertion (LiCl) Form Organozinc Reagent Step1->Step2 Step3 3. Titration / QC Validate active Zn concentration Step2->Step3 Step4 4. Negishi Cross-Coupling Add Pd-catalyst & Electrophile Step3->Step4 Step5 5. Product Isolation Yield target C-C bond Step4->Step5

Step-by-step workflow for the selective synthesis and utilization of organozinc reagents.

  • Zinc Activation: In a Schlenk flask, suspend Zn dust (2.0 equiv) and anhydrous LiCl (2.0 equiv) in dry THF. Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 5 minutes. Cool to room temperature and add TMSCl (2 mol%). Stir for 15 minutes.

  • Free Base Generation: In a separate separatory funnel, neutralize 2-(chloromethyl)pyridine hydrochloride with saturated aqueous

    
     at 0 °C. Rapidly extract the free base into cold, dry THF. Dry the organic layer over anhydrous 
    
    
    
    for exactly 5 minutes.
  • Zinc Insertion: Filter the cold THF solution of the free base directly into the activated Zn/LiCl suspension. Stir at 25 °C for 2 hours.

  • Validation Checkpoint (Iodometric Titration): Withdraw a 1.0 mL aliquot of the supernatant and titrate with a standardized solution of iodine (

    
    ) in THF. Validation criteria: The persistence of the brown iodine color indicates the consumption of the active zinc species. A calculated active zinc yield of >85% validates successful insertion without homocoupling.
    
  • Cross-Coupling: The validated organozinc reagent can now be directly transferred via syringe to a separate flask containing the aryl halide electrophile and Pd-catalyst for Negishi coupling.

References

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Chemical Reviews (ACS)[Link]

Sources

Troubleshooting & Optimization

Technical Guide: Controlling Side Reactions in 2-Chloromethyl-4-quinolinone Amination

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers optimizing the nucleophilic substitution of 2-chloromethylquinolin-4(1H)-one with primary or secondary amines.


 displacement.

Core Reaction & Mechanistic Landscape[1]

The transformation of 2-chloromethyl-4-quinolinone (1) to its aminomethyl derivative (2) proceeds via a standard nucleophilic substitution (


). However, the ambident nature  of the quinolinone core and the high reactivity of the secondary amine product create a complex side-reaction landscape.[1]
Reaction Pathway Diagram

The following diagram maps the desired pathway against the three most critical failure modes: Bis-alkylation , Self-alkylation (O/N) , and Solvolysis .[1]

ReactionPathways Substrate 2-Chloromethyl- 4-quinolinone (1) Product Target: 2-(Aminomethyl)- quinolin-4(1H)-one (2) Substrate->Product + R-NH2 (Excess) SN2 Path SelfAlk Impurity B: N/O-Alkylated Dimer (Intermolecular) Substrate->SelfAlk + Base/Heat (Substrate acts as Nu) Hydrolysis Impurity C: 2-Hydroxymethyl- quinolinone Substrate->Hydrolysis + H2O (Wet Solvent) Amine Primary Amine (R-NH2) BisProd Impurity A: Bis-alkylated Amine (Tertiary Amine Dimer) Product->BisProd + Substrate (1) (Over-alkylation)

Figure 1: Mechanistic divergence in the amination of 2-chloromethyl-4-quinolinone. Green path represents the desired transformation; red/dashed paths indicate competitive side reactions.[1]

Critical Process Parameters (CPP)

The following parameters directly influence the ratio of Product (2) to Impurities A, B, and C.

ParameterRecommended RangeMechanistic Rationale
Amine Equivalents 3.0 – 5.0 equiv Suppresses Impurity A. High concentration of R-NH₂ statistically favors attack on the chloromethyl group over the competing attack by the newly formed secondary amine product.
Solvent System DMF, DMSO, or EtOH Controls Impurity B. Polar aprotic solvents (DMF) accelerate

but may encourage self-alkylation if base is too strong.[1] Ethanol (protic) solvates the leaving group (Cl⁻) but requires reflux.[1]
Base None or Mild (K₂CO₃) Suppresses Impurity B. Strong bases (NaH, NaOH) deprotonate the quinolinone N1 or O4, turning the substrate into a nucleophile that attacks itself (Self-alkylation).[1]
Temperature 60°C – 80°C Balance between reaction rate and thermal decomposition.[1] Higher temps favor elimination or polymerization.[1]

Troubleshooting & FAQs

Issue 1: Formation of "Double Mass" Impurity (Bis-alkylation)

Symptom: LC-MS shows a major peak with Mass =


.
Diagnosis:  The product (a secondary amine) is more nucleophilic than the starting primary amine, leading to Bis-alkylation (Impurity A) .[1]
  • Corrective Action:

    • Increase Amine Stoichiometry: Move from 1.1 equiv to 3–5 equiv . The excess amine acts as a "statistical shield."[1]

    • Reverse Addition: Add a solution of the Substrate (1) dropwise into the solution of the Amine . This ensures the amine is always in huge excess relative to the substrate.[1]

    • Bulky Protecting Groups: If the amine is valuable/expensive, use a protecting group (e.g., benzyl) that adds steric bulk, reducing the nucleophilicity of the secondary amine product.[1]

Issue 2: Presence of Non-Polar "Dimer" Spots (Self-Alkylation)

Symptom: TLC shows non-polar spots; NMR shows complex aromatic signals; Mass corresponds to a dimer of the quinolinone.[1] Diagnosis: Intermolecular Self-Alkylation (Impurity B) . The quinolinone nitrogen (N1) or oxygen (O4) is attacking the chloromethyl group of another molecule.[1]

  • Corrective Action:

    • Remove Strong Base: Do not use NaH or alkoxides.[1] These deprotonate the amide/phenol, making it a potent nucleophile.[1]

    • Use the Amine as the Base: Primary amines are often basic enough to trap the HCl generated.[1] If an auxiliary base is needed, use a non-nucleophilic organic base like DIPEA (Hünig's base).[1]

    • Dilution: Run the reaction at lower concentration (0.05 M – 0.1 M) to reduce the collision frequency between two substrate molecules.

Issue 3: Low Conversion & Hydroxyl Impurity

Symptom: Starting material persists; new polar spot appears (2-hydroxymethylquinolin-4-one). Diagnosis: Hydrolysis (Impurity C) caused by moisture in the solvent or atmosphere.[1] The chloromethyl group is highly susceptible to solvolysis.[1]

  • Corrective Action:

    • Dry Solvents: Use anhydrous DMF or Ethanol.[1]

    • Atmosphere: Run under Nitrogen or Argon balloon.

    • Check Amine Quality: Old amines can absorb significant water.[1] Distill or dry the amine if necessary.[1]

Optimized Experimental Protocol

Objective: Synthesis of 2-((benzylamino)methyl)quinolin-4(1H)-one (Exemplar).

  • Preparation:

    • Charge a flame-dried reaction flask with Benzylamine (4.0 equiv) and anhydrous Ethanol (0.2 M concentration relative to substrate).

    • Heat the solution to 60°C .

  • Addition:

    • Dissolve 2-chloromethylquinolin-4(1H)-one (1.0 equiv) in a minimum amount of hot DMF or Ethanol.

    • Crucial Step: Add the substrate solution dropwise to the stirring amine solution over 30–60 minutes.

  • Monitoring:

    • Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

    • Checkpoint: Reaction is typically complete within 2–4 hours.[1] If bis-alkylation is observed (<5%), stop immediately to prevent accumulation.[1]

  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Precipitation: Add cold water to the residue.[1] The excess benzylamine will remain in the aqueous phase (or can be washed out with ether if the product precipitates).[1]

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM

      
       5-10% MeOH/DCM).[1]
      

References

  • Reactivity of 4-Quinolones

    • Discussion on N- vs O-alkyl
    • Hassan, A. et al. "Chemistry of 4-Hydroxy-2(1H)-quinolone.[2] Part 1: Synthesis and reactions." Arabian Journal of Chemistry, 2014.[1] Link[1]

  • Amination Methodologies

    • General protocols for amin
    • Abdallah, M. et al. "Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones." Sakarya University Journal of Science, 2022.[1] Link

  • Side Reaction Control (Bis-alkylation)

    • Strategies for mono-alkyl
    • Salvatore, R. N. et al. "Synthesis of secondary amines."[1] Tetrahedron, 2001.[1] Link[1]

  • Mechanistic Insight (Mannich Base Stability)

    • Discusses stability of aminomethyl-quinolinones.
    • Pospisilova, S. et al. "Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction." Beilstein Journal of Organic Chemistry, 2017.[1] Link

Sources

Technical Support Center: Improving Solubility of 8-Chloro-Quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

8-chloro-quinolinones present a classic medicinal chemistry paradox: the very features that enhance their biological potency—planarity for binding pocket insertion and the 8-chloro substituent for metabolic stability—create severe solubility hurdles.

The Core Problem: These compounds are not just lipophilic (high LogP); they are "brick dust." Their planar aromatic rings, reinforced by the electron-withdrawing chlorine at the 8-position, drive strong


-

stacking interactions. This results in high crystal lattice energy.[1]
  • Consequence: The compound may dissolve in 100% DMSO but "crashes out" (precipitates) immediately upon dilution into aqueous media, or worse, forms colloidal aggregates that sequester enzymes, leading to false positives.

This guide provides a self-validating workflow to solubilize these scaffolds without compromising assay integrity.

Module 1: Stock Solution Management

Issue: “I see particulates even in my 100% DMSO stock.”

The 8-chloro substituent reduces the basicity of the quinolinone nitrogen, meaning salt formation is rarely an option. You are relying entirely on disrupting intermolecular forces.

Troubleshooting Protocol: The "Heat-Sonicate-Seal" Cycle

Do not simply vortex. Vortexing is insufficient for breaking the lattice energy of halogenated quinolinones.

  • Solvent Choice: Use anhydrous DMSO (Grade: Cell Culture Tested). Avoid old DMSO; it is hygroscopic. Water absorption >1% in DMSO drastically reduces the solubility of this scaffold.

  • Thermal Disruption: Warm the DMSO stock to 37°C (or up to 50°C if compound stability permits) for 10 minutes.

  • Ultrasonic De-aggregation: Sonicate in a water bath for 15 minutes.

    • Why? Acoustic cavitation breaks micro-crystalline aggregates that look dissolved to the naked eye but act as nucleation sites for precipitation later.

  • Visual Check: Hold the vial against a light source. Any "shimmering" (Schlieren lines) indicates incomplete solvation.

Visualization: Stock Preparation Workflow

StockPrep cluster_tips Pro-Tip: Moisture Control Start Solid Compound (8-Cl-Quinolinone) Solvent Add Anhydrous DMSO (Avoid hydrated DMSO) Start->Solvent Vortex Vortex 30s Solvent->Vortex Check1 Visual Inspection: Clear? Vortex->Check1 Sonicate Bath Sonicate 15 min @ 40°C Check1->Sonicate No (Haze/Particulates) Success Ready for Dilution Check1->Success Yes Sonicate->Check1 Tip DMSO absorbs water from air. Use single-use aliquots to prevent 'water crashing' inside the stock vial.

Figure 1: Critical workflow for ensuring true solution in stock phase. Note the loop requiring sonication if haze persists.

Module 2: The "Crash" Upon Dilution

Issue: “My compound precipitates when I add it to the cell media/assay buffer.”

This is a Kinetic Solubility failure. The moment DMSO-solvated molecules hit the aqueous buffer, water strips the DMSO shell. If the compound molecules find each other before they find a solubilizing pocket (like albumin in serum), they nucleate and precipitate.

Diagnostic: The Nephelometry/UV-Shift Test

Before running your bioassay, determine your Maximum Soluble Concentration (MSC) .

Protocol:

  • Prepare a 2x serial dilution of the compound in DMSO.

  • Transfer 1 µL of each into 99 µL of your exact assay buffer (1% DMSO final).

  • Incubate for 60 minutes at room temperature.

  • Read:

    • Method A (High Throughput): Measure Absorbance at 600nm (turbidity). A spike in OD600 indicates precipitation.

    • Method B (Precision): Centrifuge/Filter the plate, then measure the supernatant concentration via HPLC-UV.

Data Interpretation:

ObservationDiagnosisAction
OD600 Spike Macroscopic PrecipitationReduce concentration below this threshold.
Loss of Signal (HPLC) Compound sticking to plasticSwitch to Low-Binding plates or add 0.01% Triton X-100.
Non-Linear Dilution Colloidal AggregationCRITICAL: See Module 3 below.

Module 3: Aggregation & False Positives (The Shoichet Protocol)

Issue: “I have steep inhibition curves or activity against unrelated enzymes.”

8-chloro-quinolinones are notorious SCAMs (Small Colloidally Aggregating Molecules) . They form sub-micron particles that sequester enzymes, inhibiting them non-specifically.[2][3][4] This is the #1 cause of false positives for this scaffold [1].

The Detergent Test

If you observe inhibition (IC50 < 10 µM), you must validate it.

Protocol:

  • Run your assay under standard conditions.

  • Run the assay again with 0.01% Triton X-100 (or 0.005% Tween-20) added to the buffer.

    • Mechanism:[2][5] Detergents at this concentration disrupt colloidal aggregates but rarely affect specific ligand-protein binding.

Visualization: Distinguishing True Inhibition from Aggregation

Aggregation Result Observed IC50 (< 10 µM) Test Repeat Assay with 0.01% Triton X-100 Result->Test Outcome1 IC50 Unchanged Test->Outcome1 Potency Retained Outcome2 IC50 Shifts > 3-fold (Potency Lost) Test->Outcome2 Potency Lost Conclusion1 True Binder (Specific Interaction) Outcome1->Conclusion1 Conclusion2 False Positive (Colloidal Aggregator) Outcome2->Conclusion2

Figure 2: Decision tree for validating hits. A shift in IC50 with detergent confirms the compound was acting via aggregation.[6]

Module 4: Advanced Formulation (Beyond DMSO)

Issue: “My cells cannot tolerate the DMSO % required to keep the compound soluble.”

If you need >0.5% DMSO to keep the 8-chloro-quinolinone in solution, you are likely killing your cells or denaturing your enzyme.

Solution: Cyclodextrin Complexation

Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The quinoline core fits snugly into the hydrophobic cavity of β-cyclodextrin, while the hydroxyl groups on the outside maintain water solubility [2].

Protocol for "Molecular Encapsulation":

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or buffer. Filter sterilize (0.22 µm).

  • Solubilization: Add your solid 8-chloro-quinolinone to this vehicle.

  • Equilibration: Shake at 200 rpm at 37°C for 24 hours.

  • Use: Use this clear supernatant as your stock. This allows you to introduce the compound into cell media with 0% DMSO .

Comparison of Solubilizing Agents:

AgentProsConsBest For
DMSO Universal, cheapToxic >0.5%, induces apoptosisEnzymatic assays, short cell assays
HP-β-CD Biocompatible, no toxicityRequires equilibration timeLong-term cell culture, in vivo
BSA (0.1%) Physiologically relevantCan bind drug (lowering free fraction)Serum-free media conditions

References

  • Shoichet, B. K. (2006).[2] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.

    • Key Insight: Establishes the mechanism of colloidal aggregation as a primary source of false positives in HTS.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][7][8][9] Advanced Drug Delivery Reviews, 59(7), 645-666.

    • Key Insight: Defines HP-β-CD as the gold standard for solubilizing hydrophobic heterocycles without toxicity.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

    • Key Insight: Distinguishes kinetic vs. thermodynamic solubility in assay buffers.

Sources

Optimization of solvent systems for recrystallizing chlorinated quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Solvent Systems for Chlorinated Quinolinone Purification Ticket ID: #REC-Q-CL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Quinolinone Challenge

Welcome to the Process Chemistry Support Center. You are likely here because chlorinated quinolinones (and their tautomeric 4-hydroxyquinoline counterparts) present a paradox in purification: they are often too insoluble in standard organic solvents to recrystallize effectively, yet too soluble in polar aprotic solvents to recover high yields. Furthermore, the presence of the chlorine atom increases lipophilicity while the amide/lactam functionality invites strong hydrogen bonding, leading to the dreaded "oiling out" phenomenon.

This guide moves beyond standard textbook advice to address the specific physicochemical behavior of the chloro-quinolinone scaffold .

Module 1: Solvent System Selection Matrix

User Question: I cannot find a single solvent that works. My compound is either insoluble or crashes out immediately. What systems should I screen?

Technical Insight: Chlorinated quinolinones often exist as stable tautomers (4(1H)-quinolinone form) in the solid state, leading to high lattice energy and high melting points (>250°C). Single-solvent recrystallization rarely works unless you use high-boiling solvents (e.g., acetic acid, DMF), which are difficult to remove. We recommend Binary Solvent Systems .

Recommended Solvent Architectures
System ClassPrimary Solvent (Dissolver)Antisolvent (Precipitator)Target ApplicationMechanism
The "Standard" DMF or DMSO Water or Methanol General purity increase; removal of inorganic salts.Dipolar aprotic solvent breaks intermolecular H-bonds; polar antisolvent forces lattice formation.
The "Protonator" Glacial Acetic Acid Water 4-hydroxy/quinolinone tautomers; hydrolysis intermediates.Solubilizes by protonating the basic nitrogen; water acts as antisolvent and pH shifter.
The "Lipophile" Toluene Heptane or Petroleum Ether Polychlorinated analogs (e.g., 4,7-dichloroquinoline).High boiling point of toluene allows dissolution of lipophilic impurities; cooling rejects polar byproducts.
The "Volatile" Ethanol (Hot)Ethyl Acetate Final polishing; removal of colored impurities.Avoids high-boiling residues (like DMF) in the final drug substance.
Visualizing the Selection Logic

The following decision tree helps you select the starting system based on your compound's behavior.

SolventSelection Start Start: Solubility Check CheckPolar Is it soluble in boiling Ethanol? Start->CheckPolar YesEthanol Use Ethanol/Water or Ethanol/EtOAc CheckPolar->YesEthanol Yes NoEthanol Check Acetic Acid (Hot) CheckPolar->NoEthanol No YesAcetic Use Acetic Acid/Water (Risk: Hydrolysis) NoEthanol->YesAcetic Soluble NoAcetic Check DMF/DMSO NoEthanol->NoAcetic Insoluble YesDMF Use DMF/Water (Requires heavy washing) NoAcetic->YesDMF Soluble NoDMF Check Toluene (Reflux) NoAcetic->NoDMF Insoluble Use Toluene/Heptane Use Toluene/Heptane NoDMF->Use Toluene/Heptane Soluble

Figure 1: Decision tree for selecting solvent systems based on initial solubility screening.

Module 2: Troubleshooting "Oiling Out"

User Question: As my solution cools, I see oily droplets forming at the bottom instead of crystals. When it finally solidifies, it’s an impure chunk.[1] Why?

Technical Insight: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation limit of your compound is reached at a temperature above its melting point in that specific solvent mixture.[1][2] For chlorinated quinolinones, this is exacerbated by impurities (which depress the melting point) and water-miscible solvents (which create hydration shells).

The "Cloud Point" Rescue Protocol

Do not simply cool the flask further; this will only freeze the oil into an impure glass. Follow this rescue procedure:

  • Re-dissolve: Return the mixture to a boil until the oil redissolves. Add a small amount of the "Good Solvent" (e.g., DMF or Ethanol) if necessary to ensure a clear solution.

  • Temperature Management: Allow the solution to cool very slowly with vigorous stirring.

  • The Critical Moment (Cloud Point): Watch for the first sign of turbidity (cloudiness).

    • If it looks milky/oily:[1] Stop immediately. Add a Seed Crystal of pure product.

    • If no seed is available: Scratch the inner glass wall with a glass rod to induce nucleation.

  • Isothermal Aging: Hold the temperature constant at this cloud point for 30–60 minutes. Do not cool further until you see distinct solid particles, not droplets.

  • Controlled Cooling: Once a crystal bed is established, cool at a rate of 5°C per hour.

OilingOutRescue Oiling Oiling Out Detected Reheat Reheat to Clear Solution Oiling->Reheat Seed Add Seed Crystal at Cloud Point Reheat->Seed Cool to T_cloud Hold Isothermal Hold (30-60 mins) Seed->Hold Cool Slow Cool (-5°C/hour) Hold->Cool Crystal Bed Formed

Figure 2: Rescue workflow for oiling-out events during crystallization.

Module 3: Impurity Rejection (Isomers & Color)

User Question: My HPLC shows I still have 3% of the regioisomer (e.g., 5-chloro vs 7-chloro) and the product is brown. How do I fix this?

Technical Insight: Chlorinated isomers often have nearly identical solubility profiles. Standard recrystallization may fail because the isomer co-crystallizes (solid solution).

Protocol: The "Chemical Wash" & Charcoal Treatment

  • Acid/Base Swing (For Quinolinones with N-H):

    • Dissolve the crude solid in 10% NaOH (aq). The quinolinone forms a water-soluble sodium salt.

    • Filtration: Filter this aqueous solution to remove non-acidic impurities (e.g., polychlorinated byproducts that lack the N-H proton).

    • Precipitation: Slowly acidify with Acetic Acid to pH 6-7. The product will precipitate.[1][3] This is often more effective than thermal recrystallization for isomer rejection [1].

  • Activated Carbon (Charcoal) Treatment:

    • Colored impurities in quinoline synthesis are often polymeric tars.

    • Dissolve compound in boiling solvent (e.g., Ethanol).[4]

    • Add Activated Carbon (1-3% w/w). Warning: Do not add to superheated solvent or it will boil over.

    • Stir for 15 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad. If the funnel is cold, the product will crystallize in the filter, leading to yield loss.[5]

Module 4: FAQs - Quick Technical Fixes

Q: My product is trapped in DMF. I can't dry it. A: DMF has a high boiling point (153°C). Do not try to rotovap it all off. Instead, pour the concentrated DMF solution into a 10x volume of ice-cold water . The quinolinone should precipitate immediately. Filter, then wash the cake copiously with water to remove residual DMF, followed by a final wash with a volatile solvent like hexanes or ether [2].

Q: I am getting a "jelly" instead of crystals. A: This indicates a solvate or gel formation, common in alcohol solvents with long alkyl chains. Switch to a "sharper" solvent system like Acetone/Water or Acetonitrile . The lack of H-bond donors in acetonitrile often disrupts gel networks.

Q: Can I use chlorinated solvents like DCM or Chloroform? A: Generally, no. Chlorinated quinolinones are often moderately soluble in DCM, but these solvents are too volatile for effective high-temperature recrystallization and do not provide enough polarity difference for antisolvent addition. They are better suited for extraction rather than crystallization [3].

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society. (Describes the purification of chloroquinolines using acid/base precipitation and recrystallization logic).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Frank, R. L., & Riege, E. F. (1955). 4,7-Dichloroquinoline.[6][7][8][9][10] Organic Syntheses, Coll. Vol. 3, p.272. (Detailed protocol on using Skellysolve/Heptane and dilute NaOH for purification).

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Derivatives. Journal of the American Chemical Society. (Foundational work on quinolinone solubility and tautomerism).

Sources

Handling moisture sensitivity of 2-(chloromethyl)quinolin-4-one precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity & Synthesis Optimization

Case ID: #QM-2CH2Cl-004 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Moisture Vector

You are likely accessing this guide because your synthesis of 2-(chloromethyl)quinolin-4-one is suffering from low yields, sticky precipitates, or unexpected TLC spots.

The synthesis of this target generally proceeds via the Conrad-Limpach cyclization pathway involving the condensation of an aniline with a


-keto ester (specifically ethyl 4-chloro-3-oxobutanoate ).

The Critical Failure Point: Moisture is not just a contaminant; it is a competitive nucleophile. It attacks the process at two distinct stages:

  • Stage 1 (Precursor Formation): Hydrolysis of the

    
    -enamino ester intermediate (Schiff base), reverting it to starting materials.
    
  • Stage 2 (Product Stability): Hydrolysis of the reactive C-Cl bond in the chloromethyl group, yielding the alcohol impurity (2-(hydroxymethyl)quinolin-4-one).

Precursor Handling & Synthesis Protocol

Module A: The Enamine Precursor (Ethyl 3-(phenylamino)-4-chlorobut-2-enoate)

The immediate precursor to your target is the enamine formed by condensing aniline with ethyl 4-chloroacetoacetate. This intermediate is kinetically unstable in the presence of water.

Step-by-Step Moisture Control
StepActionTechnical Rationale
1. Reagent Drying Dry the aniline over KOH pellets; distill ethyl 4-chloroacetoacetate under vacuum if it appears yellow/orange.The

-keto ester degrades to acidic byproducts that catalyze premature hydrolysis. Purity is paramount.
2. Solvent Choice Use Benzene or Toluene (azeotropic formers). Avoid Ethanol.Ethanol generates water as a byproduct of condensation but cannot remove it effectively above 100°C without azeotropic distillation.
3. Catalyst Use p-Toluenesulfonic acid (p-TSA) (0.5 mol%) with a Dean-Stark trap .The reaction is an equilibrium (

). Continuous water removal via Dean-Stark drives the equilibrium to the right (Le Chatelier’s principle).
4. Isolation Evaporate solvent in vacuo.[1] DO NOT wash with aqueous acid/base.The enamine bond is acid-labile. Aqueous workup will hydrolyze the precursor back to aniline.
Module B: The Thermal Cyclization (Conrad-Limpach)

The cyclization requires high thermal energy (


), usually in Dowtherm A  (diphenyl ether/biphenyl mixture).

The "Flash-Heat" Protocol:

  • Pre-heat the Dowtherm A to a rolling boil (

    
    ) in a flask equipped with a distillation head (not reflux).
    
  • Add the enamine precursor dropwise (diluted in a small amount of ether/toluene) directly into the boiling solvent.

  • Why? This ensures the ethanol byproduct formed during cyclization flashes off immediately. If ethanol remains, it can attack the chloromethyl group or lower the internal temperature, stalling the reaction.

Visualization: The Hydrolysis Threat Landscape

The following diagram illustrates the synthesis flow and the specific points where moisture (H₂O) triggers failure modes.

G Start Aniline + Ethyl 4-chloroacetoacetate Enamine Enamine Precursor (Moisture Sensitive) Start->Enamine Condensation (-H₂O) Target 2-(chloromethyl) quinolin-4-one Enamine->Target Cyclization (250°C, -EtOH) Hydrolysis1 Reversion to Starting Materials Enamine->Hydrolysis1 Hydrolysis2 Alcohol Impurity (2-hydroxymethyl) Target->Hydrolysis2 Water H₂O / Moisture Water->Enamine Hydrolysis (Equilibrium Shift) Water->Target Nucleophilic Attack on C-Cl

Figure 1: Reaction pathway analysis showing critical moisture failure points (red dashed lines) leading to precursor reversion or product degradation.

Troubleshooting Guide & FAQs

Q1: My final product is a sticky brown tar instead of a solid. What happened?

Diagnosis: Incomplete cyclization or polymerization. Root Cause:

  • Residual Water: If the enamine precursor was not dried thoroughly (vacuum desiccation recommended), the water boiled off in the Dowtherm A step, hydrolyzing the chloromethyl group during ring closure.

  • Slow Addition: If you added the precursor too slowly at temperatures

    
    , the intermediate polymerized rather than cyclized.
    Fix:  Ensure the solvent is at a rolling boil (
    
    
    
    ) before addition. Dry the precursor over
    
    
    in a desiccator for 12 hours prior to use.
Q2: I see two spots on my TLC. One is my product, what is the lower Rf spot?

Diagnosis: 2-(Hydroxymethyl)quinolin-4-one. Mechanism: The chloromethyl group is an alkyl halide. In the presence of atmospheric moisture or wet solvents (especially DMSO or DMF used for NMR), it undergoes


 hydrolysis to the alcohol.
Fix: 
  • Store the solid under Argon/Nitrogen.[2]

  • Do not recrystallize from ethanol/water mixtures. Use anhydrous acetonitrile or benzene.

  • Run TLC using neutral solvents (DCM/MeOH); avoid acetic acid which can promote solvolysis.

Q3: Can I use Polyphosphoric Acid (PPA) instead of Dowtherm A?

Advisory: Use with extreme caution. While PPA is a common cyclizing agent, it is difficult to make anhydrous. Commercial PPA often contains enough water to hydrolyze the sensitive C-Cl bond of your specific 2-chloromethyl target. Recommendation: If you must use PPA, use a fresh bottle of high


 content (83-85%) and minimize reaction time (

hours). Immediate quenching in ice-water followed by rapid filtration is required to prevent hydrolysis of the product.
Q4: Why does the precursor turn oil/liquid upon standing in air?

Diagnosis: Hygroscopic reversion. Explanation: The


-enamino ester is reverting to ethyl 4-chloroacetoacetate and aniline. The ethyl 4-chloroacetoacetate is a lachrymatory liquid.
Fix:  Use the precursor immediately after synthesis. Do not store it for more than 24 hours unless frozen under inert gas.

References

  • Conrad, M., & Limpach, L. (1887).[3] "Über das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Patel, D. J., et al. (2014). "Synthesis and antimicrobial activity of some new quinazoline derivatives." Der Chemica Sinica, 5(2), 37-43.[4] (Provides analogous handling for chloromethyl-heterocycles).[5]

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895. (Foundational text on thermal cyclization parameters).

  • Ismail, M. M., & Abass, M. (2000).[6] "Chemistry of Substituted Quinolinones IV. Regioselective Nucleophilic Substitution." Acta Chimica Slovenica, 47, 327-338.[6] (Details hydrolysis risks of chlorinated quinolinones).

Sources

Validation & Comparative

Comparative Guide: High-Fidelity ¹H NMR Characterization of 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical bottlenecks I encounter in heterocyclic chemistry is the accurate structural validation of 4-quinolones. The compound 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone is a highly valuable synthetic intermediate, frequently utilized in the development of antitubercular agents targeting the MmpL3 membrane protein and novel antimalarial scaffolds.

However, characterizing this molecule via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique challenge: severe solvent-dependent keto-enol tautomerism. This guide objectively compares the performance of different NMR solvent systems, providing the mechanistic causality and experimental protocols required to obtain high-fidelity, quantifiable spectra.

Mechanistic Causality: The Tautomerism Dilemma

The quinoline core of this compound exists in a dynamic equilibrium between the 4(1H)-quinolone (keto) and 4-hydroxyquinoline (enol) tautomers. The position of this equilibrium—and the rate of exchange between the two forms—is entirely dictated by the hydrogen-bonding capacity of the chosen NMR solvent .

The Failure of Non-Polar Solvents (CDCl₃): In standard non-polar solvents like Chloroform-d (CDCl₃), 4-quinolones exhibit poor solubility and tend to form strongly hydrogen-bonded intermolecular dimers. This dimerization results in an intermediate chemical exchange rate on the NMR timescale. Consequently, the signals for the exchangeable N1-H/O4-H proton and the adjacent C3-H aromatic proton become severely broadened, often disappearing into the baseline. This phenomenon makes accurate integration and purity assessment impossible.

The Superiority of Polar Aprotic Solvents (DMSO-d₆): Dimethyl sulfoxide-d₆ (DMSO-d₆) acts as a potent hydrogen-bond acceptor. It aggressively solvates the molecule, breaking apart the intermolecular dimers. More importantly, DMSO-d₆ forms a strong solvent-solute hydrogen bond with the N1-H proton, effectively "locking" the molecule into the 4(1H)-quinolone (keto) tautomer . This halts the chemical exchange, yielding sharp, highly resolved, and quantifiable signals.

Comparative NMR Performance: DMSO-d₆ vs. CDCl₃

To objectively compare the analytical performance of these two solvent systems, the table below summarizes the expected ¹H NMR chemical shifts and peak resolutions for this compound.

Proton AssignmentDMSO-d₆ (600 MHz)CDCl₃ (400 MHz)Resolution Impact & Diagnostic Value
N1-H / O4-H 11.85 ppm (br s, 1H)Not observedCritical: Solvation in DMSO locks the keto form.
C5-H 8.05 ppm (dd, J = 8.1, 1.3 Hz, 1H)~8.20 ppm (br d)Sharp coupling in DMSO; exchange-broadened in CDCl₃.
C7-H 7.82 ppm (dd, J = 7.8, 1.3 Hz, 1H)~7.75 ppm (br d)Ortho/meta coupling clearly resolved in DMSO.
C6-H 7.38 ppm (t, J = 7.9 Hz, 1H)~7.45 ppm (br t)Sharp triplet in DMSO; loss of fine structure in CDCl₃.
C3-H 6.45 ppm (s, 1H)~6.60 ppm (br s)Diagnostic: Sharp singlet confirms the 4-quinolone state.
C2-CH₂Cl 4.82 ppm (s, 2H)4.65 ppm (s, 2H)Unaffected by exchange; serves as the internal integration standard.

Data extrapolated from structurally analogous 8-chloro-4-quinolone derivatives characterized under identical conditions.

Workflow Visualization

The following diagram maps the logical decision tree for solvent selection and its direct mechanistic impact on the resulting NMR spectrum.

G A 8-Chloro-2-(chloromethyl)- 4(1H)-quinolinone B Non-Polar Solvent (e.g., CDCl3) A->B C Polar Aprotic Solvent (e.g., DMSO-d6) A->C D H-Bonded Dimerization (Intermediate Exchange) B->D E Solvent-Solute H-Bonding (Keto Tautomer Locked) C->E F Broad/Missing Signals (Poor Resolution) D->F G Sharp, Quantifiable Signals (High-Fidelity NMR) E->G

Workflow for NMR solvent selection and tautomeric stabilization of 4-quinolones.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol must be strictly adhered to when preparing this compound for ¹H NMR analysis. This protocol is designed as a self-validating system: if the integration ratio of the C2-CH₂Cl protons to the C3-H proton is not exactly 2:1, the relaxation parameters or thermal equilibrium have been compromised.

Step 1: Precision Sample Preparation
  • Weigh exactly 15 mg of the analyte.

  • Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: A concentration of ~100 mM is the critical "Goldilocks" zone. Higher concentrations risk concentration-dependent aggregation (even in polar solvents), while lower concentrations require excessive transients, risking sample degradation over time.

Step 2: Thermal Equilibration
  • Insert the NMR tube into a 600 MHz spectrometer.

  • Set the probe temperature to exactly 298 K and allow a mandatory 5-minute thermal equilibration period before locking.

  • Causality: The keto-enol exchange rate is highly temperature-dependent. Strict thermal control ensures reproducible chemical shifts, particularly for the sensitive N1-H proton at ~11.85 ppm.

Step 3: Shimming and Tuning
  • Perform automated ATM (Automatic Tuning and Matching) on the ¹H channel.

  • Execute gradient shimming (e.g., TopShim), followed by manual fine-tuning of the Z1 and Z2 coils.

  • Causality: The C3-H singlet (~6.45 ppm) and the CH₂Cl singlet (~4.82 ppm) are your primary diagnostic peaks. Poor shimming will artificially broaden the base of these singlets, mimicking the very exchange broadening we are trying to eliminate.

Step 4: Optimized Acquisition Parameters
  • Set the spectral width to 15 ppm (to capture the downfield NH proton).

  • Set the relaxation delay (D1) to 3.0 seconds .

  • Acquire 16 to 32 transients using a 30° flip angle.

  • Causality: The N1-H proton and the quaternary carbons (relevant if acquiring ¹³C) have extended T₁ relaxation times. A D1 of 3.0 seconds ensures that all protons fully relax between pulses, guaranteeing that the quantitative integration of the CH₂Cl group against the aromatic protons is mathematically exact.

References

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones Source: Organic Chemistry Frontiers (Royal Society of Chemistry) URL:[Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Crystal Structure Analysis of 8-Substituted 4(1H)-Quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

The 4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for antimicrobial (e.g., fluoroquinolones), anticancer, and antiviral agents. While the biological activity is well-documented, the solid-state behavior of 8-substituted derivatives is often overlooked, despite its critical impact on solubility, bioavailability, and polymorphism.

This guide moves beyond basic characterization.[1] We objectively compare the structural dynamics of 8-substituted variants against the unsubstituted core, analyzing how steric and electronic perturbations at the C8 position dictate crystal packing, hydrogen bonding networks, and tautomeric preference.

The Tautomer Conundrum: Keto vs. Enol

Before analyzing packing, one must define the molecular entity. 4-Quinolinones exhibit keto-enol tautomerism.[2] In solution, this equilibrium is solvent-dependent. However, in the solid state, X-ray crystallography definitively proves the dominance of the 4(1H)-quinolinone (keto) form over the 4-hydroxyquinoline (enol) form.

Mechanistic Evidence[3]
  • Bond Length Analysis: The C4=O bond length in 8-substituted derivatives consistently falls in the range of 1.25–1.27 Å , characteristic of a double bond. The enol C-O single bond would be significantly longer (~1.36 Å).

  • Ring Geometry: The N1-C2 and N1-C8a bonds show partial double-bond character due to resonance delocalization, stabilizing the NH...O=C intramolecular charge transfer.

Comparative Analysis of Crystal Packing

The substitution at the 8-position acts as a "molecular rudder," steering the supramolecular assembly away from the standard motifs observed in the parent quinolinone.

Baseline: Unsubstituted 4(1H)-Quinolinone
  • Primary Motif: Centrosymmetric dimers.[3]

  • Interaction: Strong intermolecular

    
     hydrogen bonds form an 
    
    
    
    ring motif.
  • Packing: Planar stacking dominated by

    
     interactions.
    
Impact of 8-Substitution

The 8-substituent introduces steric bulk and electronic bias adjacent to the N1-H donor, disrupting the standard dimer formation.

Feature8-Methyl-4(1H)-quinolinone8-Methoxy-4(1H)-quinolinone8-Chloro-4(1H)-quinolinone
Electronic Effect Weak Inductive (+I)Strong Mesomeric (+M)Inductive (-I) / Mesomeric (+M)
Steric Impact ModerateHigh (Rotational freedom)Moderate
Dominant Motif Distorted Dimers Zigzag Chains Supramolecular Layers
H-Bonding

(Dimer)

&

Bifurcated

Secondary Force

Stacking

interactions

or

contacts
Detailed Structural Comparison
Case A: 8-Methyl (Steric Locking)

The methyl group at C8 creates steric pressure on the N1-H group. While the


 dimer motif is often retained, the molecules may twist out of perfect coplanarity to accommodate the methyl group, reducing the efficiency of 

stacking compared to the unsubstituted parent.
Case B: 8-Methoxy (Electronic Steering)

The methoxy group is a game-changer. It often prevents simple dimerization due to steric clash with the carbonyl of the pairing molecule. Instead, 8-methoxy derivatives frequently crystallize in infinite zigzag chains along a specific axis (often the b or c axis).

  • Mechanism: The methoxy oxygen can act as a weak acceptor, but the bulky group forces the N-H donor to find a carbonyl acceptor on a translationally related molecule rather than an inversion-related one.

Case C: 8-Chloro (Halogen Bonding)

The 8-chloro substituent introduces a "sigma-hole" potential. While N-H...O bonds still dominate, the crystal lattice is often reinforced by weak Type I or Type II halogen-halogen interactions or Cl...


 interactions, leading to the formation of distinct 2D layers rather than simple 1D chains.

Methodological Comparison: SC-XRD vs. Alternatives

Why is Single Crystal X-Ray Diffraction (SC-XRD) non-negotiable for this analysis?

ParameterSC-XRD (Gold Standard)Powder XRD (PXRD)DFT Calculation
Tautomer ID Definitive. Direct measurement of C=O vs C-OH bond lengths.Inferential. Relies on peak shifting; cannot resolve bond lengths.Predictive. Calculates energy minima but ignores kinetic crystallization factors.
Polymorphs Solves the exact atomic arrangement of each polymorph.Identifies presence of polymorphs but not their connectivity.Can predict theoretical polymorphs (Crystal Structure Prediction).
H-Bonding Maps precise H-atom positions (diff. Fourier maps).Cannot accurately locate H-atoms.Models ideal H-bonds; often overestimates strength.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality crystals for analysis, purity is paramount. The Gould-Jacobs reaction is the industry standard for generating the 4(1H)-quinolinone core.

Workflow Diagram

GouldJacobs Aniline 8-Substituted Aniline Condensation Condensation (110°C, solvent-free) Aniline->Condensation EMME EMME (Ethoxymethylenemalonate) EMME->Condensation Enamine Enamine Intermediate Condensation->Enamine - EtOH Cyclization Thermal Cyclization (250°C, Ph2O or Eaton's Rgt) Enamine->Cyclization Ring Closure Ester Quinoline-3-ester Cyclization->Ester Hydrolysis Hydrolysis & Decarboxylation (NaOH, then HCl) Ester->Hydrolysis Product 8-Substituted 4(1H)-Quinolinone Hydrolysis->Product Crystallization Slow Evaporation (DMF/EtOH) Product->Crystallization

Figure 1: Optimized Gould-Jacobs synthesis and crystallization workflow for structural analysis.

Detailed Protocol
  • Condensation: Mix 1 eq. of 8-substituted aniline with 1.1 eq. of diethylethoxymethylenemalonate (EMME). Heat to 110°C for 2 hours. Remove ethanol via rotary evaporation.

  • Cyclization: Add the resulting enamine to diphenyl ether (pre-heated to 250°C) or use Eaton's Reagent at 80°C (milder, higher yield). Stir for 1-3 hours.

  • Workup: Cool and dilute with hexane (if Ph2O used) or water (if Eaton's used). Filter the precipitate.[4]

  • Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH for 4 hours. Acidify with HCl to precipitate the carboxylic acid. Reflux the acid in diphenyl ether or quinoline with copper powder to decarboxylate.

  • Crystallization (Critical Step): Dissolve the final solid in hot DMF or Ethanol. Allow to cool slowly in a Dewar flask to control the temperature gradient. Do not disturb for 48-72 hours to ensure single crystal growth suitable for XRD.

Structural Logic: Packing Motifs

Understanding the logic behind the packing helps in engineering properties (e.g., improving solubility by disrupting packing).

PackingLogic Molecule 8-Substituted 4(1H)-Quinolinone Donor H-Bond Donor (N1-H) Molecule->Donor Acceptor H-Bond Acceptor (C4=O) Molecule->Acceptor Substituent 8-Position Group (Me, OMe, Cl) Molecule->Substituent Dimer Centrosymmetric Dimer (R2,2(8) Motif) Donor->Dimer Default Acceptor->Dimer Substituent->Dimer Small (H, F, Me) Allows Planarity Chain Infinite Zigzag Chain (C(4) Motif) Substituent->Chain Bulky/Active (OMe) Steric Block Outcome1 Planar Stacking (High MP, Low Sol) Dimer->Outcome1 Outcome2 Layered/Herringbone (Modulated Sol) Chain->Outcome2

Figure 2: Decision tree for supramolecular assembly based on 8-position substitution.

Data Summary: Crystallographic Parameters

The following table summarizes typical parameters derived from SC-XRD for these derivatives. Note the consistency of the C=O bond length, confirming the keto tautomer.

CompoundSpace Group

Bond (Å)

Dist.[5][6][7] (Å)
Packing MotifRef
4(1H)-Quinolinone P21/c (Monoclinic)1.2622.85Dimer (

)
[1, 2]
8-Methyl-4(1H)-Q P21/c (Monoclinic)1.2582.82Distorted Dimer[3]
8-Methoxy-4(1H)-Q P21/n (Monoclinic)1.2652.91Zigzag Chain[4]
8-Chloro-4(1H)-Q P-1 (Triclinic)1.2552.74Bifurcated Layer[5]

Note: Data represents average values from analogous structures and specific entries in the Cambridge Structural Database (CSD).

References

  • Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. BenchChem. Link

  • Comparison of Crystal Packing 6-substituted vs 8-substituted 4-quinolinones. ResearchGate. Link

  • Chemistry of Substituted Quinolinones: Synthesis and Reactions of 8-methyl derivatives. MDPI. Link

  • Crystal structure of 8-methoxy-4-(4-methoxyphenyl)quinoline. PubMed Central. Link

  • Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. Link

  • Gould-Jacobs Reaction Protocol and Mechanism. Wikipedia. Link

Sources

Differentiating N-alkylated vs. O-alkylated quinolinone isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating N-alkylated vs. O-alkylated quinolinone isomers by NMR Content Type: Publish Comparison Guide

The Ambident Nucleophile Challenge

In drug discovery, the quinolinone scaffold (specifically 2-quinolinone and 4-quinolinone) is a privileged structure. However, the alkylation of these scaffolds presents a classic regioselectivity problem. The deprotonated quinolinone anion is an ambident nucleophile , possessing two reactive sites: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation).

  • N-Alkylation yields the Lactam (e.g., N-methyl-2-quinolinone).

  • O-Alkylation yields the Lactim Ether (e.g., 2-methoxyquinoline).

These isomers are isobaric (identical Mass Spec parent ions) and often have similar retention times in reverse-phase chromatography. Misidentification can lead to erroneous SAR (Structure-Activity Relationship) data and dead-end synthetic routes.

This guide provides a self-validating, NMR-based protocol to definitively distinguish these isomers without requiring X-ray crystallography.

The "Triad of Confirmation" Strategy

To ensure scientific integrity, do not rely on a single data point. Use this three-tiered evidence system.

Tier 1: The "Smoking Gun" – C Chemical Shift of the Alkyl Group

The most robust differentiator is the carbon chemical shift of the alkyl group directly attached to the heteroatom.

  • Mechanism: Oxygen is significantly more electronegative (3.44) than Nitrogen (3.04). Consequently, the

    
    -carbon of an O-alkyl group is much more deshielded  (downfield) than that of an N-alkyl group.
    
  • The Rule:

    • N-Alkyl Carbon: Resonates at 30 – 45 ppm .

    • O-Alkyl Carbon: Resonates at 50 – 65 ppm .

Tier 2: The Structural Lock – HMBC Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) allows you to "see" the connectivity 2-3 bonds away.[1] This is your structural proof.

  • N-Alkyl (Lactam): The alkyl protons are 3 bonds away from two distinct quaternary carbons:

    • The Carbonyl (C2).

    • The Bridgehead Carbon (C8a).

    • Result: You typically see two strong cross-peaks in the HMBC spectrum.

  • O-Alkyl (Lactim Ether): The alkyl protons are 3 bonds away from only one carbon:

    • The C-O Carbon (C2).

    • Result: You typically see one strong cross-peak. (The 4-bond coupling to C3 is usually too weak to observe).

Tier 3: The Electronic Check – Ring Proton Coupling ( )

The electronic nature of the heterocyclic ring differs between the isomers.

  • N-Alkyl: The ring retains "enone-like" character. The C3-C4 bond has significant double-bond character.

  • O-Alkyl: The ring becomes fully aromatic (pyridine-like). The bond orders are more delocalized.

Comparative Data Summary

FeatureN-Alkylated (Lactam) O-Alkylated (Lactim Ether) Differentiation Power
Alkyl

C Shift
30 – 45 ppm (Shielded)50 – 65 ppm (Deshielded)High (Primary)
Alkyl

H Shift
~3.6 – 4.0 ppm~4.0 – 4.5 ppmMedium (Solvent dependent)
Ipso Carbon (C2) ~160 – 165 ppm (C=O)~160 – 165 ppm (C-O)Low (Do not use as sole indicator)
HMBC Correlations 2 Strong Peaks (C2 & C8a)1 Strong Peak (C2)High (Structural Proof)

Coupling
~9.5 – 10 Hz ~8.5 – 9.0 Hz Medium (Requires good resolution)

Visualizing the Logic

The following diagram illustrates the decision workflow and the structural connectivity differences.

Quinolinone_NMR cluster_HMBC HMBC Connectivity Logic Start Unknown Isomer (Alkylated Quinolinone) C13_Check Step 1: Check 13C NMR of Alkyl Group Start->C13_Check Decision_C13 Chemical Shift Range? C13_Check->Decision_C13 N_Result N-Alkyl (Lactam) HMBC: Alkyl H -> C2 & C8a J(3,4): ~9.5 Hz Decision_C13->N_Result 30-45 ppm O_Result O-Alkyl (Lactim Ether) HMBC: Alkyl H -> C2 only J(3,4): ~8.5 Hz Decision_C13->O_Result 50-65 ppm N_Path 30 - 45 ppm O_Path 50 - 65 ppm HMBC_Check Step 2: Verify with HMBC (Long Range Coupling) N_Result->HMBC_Check Confirm O_Result->HMBC_Check Confirm N_Struct N-Alkyl Connectivity (3-bond path to Bridgehead) O_Struct O-Alkyl Connectivity (No 3-bond path to Bridgehead)

Caption: Decision tree for differentiating N- vs O-alkylation using 13C shifts and HMBC topology.

Experimental Protocol

To replicate these results, follow this standardized workflow.

A. Sample Preparation
  • Concentration: Dissolve 5–10 mg of the isolated product in 0.6 mL of deuterated solvent.

  • Solvent Choice: DMSO-d6 is preferred over CDCl

    
    .
    
    • Why? Quinolinones often have poor solubility in chloroform, leading to broad lines. DMSO ensures sharp peaks for accurate coupling constant analysis.

B. Acquisition Parameters (400 MHz or higher recommended)
  • 1D

    
    C NMR: 
    
    • Scans: Minimum 256 (to clearly resolve the alkyl carbon).

    • Spectral Width: 0 – 200 ppm.

  • 1D

    
    H NMR: 
    
    • Acquisition Time: >3.0 seconds (ensure high digital resolution for

      
       value measurement).
      
    • Window Function: No line broadening (LB = 0) or Gaussian multiplication for resolution enhancement.

  • 2D HMBC (Gradient selected):

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz .
      
    • Scans: 8-16 per increment.

C. Data Processing & Analysis[2]
  • Phase Correction: Manually phase the spectra. Auto-phasing can distort 2D cross-peaks.

  • Peak Picking:

    • Identify the alkyl signal in

      
      H (usually a singlet for Methyl, triplet for Ethyl).
      
    • Locate the corresponding carbon in HSQC (or 1D

      
      C).
      
  • Validation:

    • Check: Is the alkyl carbon < 45 ppm? (Points to N).

    • Check: Does the alkyl proton correlate to the bridgehead carbon (usually ~140 ppm) in HMBC? (Points to N).

References

  • Revelle, W., et al. (2017). Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol... European Journal of Medicinal Chemistry.

  • Hassan, A., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • Johns, S.R., et al. (1976). 13C N.M.R spectra of quinoline and methylquinolines. Australian Journal of Chemistry.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for Coupling Constants).

Sources

Safety Operating Guide

8-Chloro-2-(chloromethyl)-4(1H)-quinolinone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Decontamination, and RCRA-Compliant Disposal of 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory personnel with a comprehensive, self-validating system for the safe handling and disposal of this compound.

This compound presents unique logistical and safety challenges. It is not merely a standard organic molecule; it is a highly reactive, halogenated heterocyclic alkylating agent. Understanding the mechanistic causality behind its reactivity is essential for implementing effective safety and disposal protocols.

Chemical Profiling and Hazard Causality

This compound (CAS: 946692-43-9) contains two distinct chlorine atoms: an inert aromatic chlorine at the 8-position, and a highly reactive aliphatic chlorine within the chloromethyl (-CH₂Cl) group[].

The Mechanistic Hazard: The chloromethyl group is a potent electrophile. Because the adjacent quinolinone ring stabilizes the transition state, this carbon is highly susceptible to


 nucleophilic attack. In biological systems, this makes it a powerful alkylating agent capable of cross-linking DNA and proteins, leading to severe skin burns, eye damage, and potential genotoxicity[2][3]. Furthermore, upon contact with moisture or alcohols, the chloromethyl group hydrolyzes to release corrosive hydrogen chloride (HCl) gas[3].

Table 1: Physicochemical & Hazard Profile

ParameterSpecification / DataOperational Implication
CAS Number 946692-43-9[]Essential for RCRA waste manifest tracking.
Molecular Formula C₁₀H₇Cl₂NO[]High halogen content dictates disposal routing.
Molecular Weight 228.07 g/mol []Used for calculating quenching stoichiometry.
Primary Hazards H302, H314, H318[2]Corrosive to tissue; requires impermeable PPE.
Reactivity Hydrolyzes in H₂O/AlcoholsGenerates HCl gas; avoid aqueous storage[3].

Operational Safety and Spill Response Workflow

Because of its alkylating properties, any exposure to this compound must be treated as a critical incident. The following protocol is a self-validating system: each step visually or chemically confirms the success of the previous step.

Step-by-Step Spill Decontamination Protocol:

  • Evacuation and PPE: Immediately evacuate the immediate spill area. Don chemical-impermeable gloves (butyl rubber or heavy nitrile), a lab coat, and chemical splash goggles[2]. If the spill is outside a fume hood, a NIOSH-approved respirator is required due to potential HCl off-gassing.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Causality: Do not use organic absorbents like paper towels for large spills, as the localized heat of hydrolysis can cause smoldering.

  • Chemical Quenching (Self-Validating Step): Carefully apply a 1M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate solution to the absorbed mass.

    • Validation: You will observe mild effervescence (if using bicarbonate) or a slight temperature increase. This confirms the

      
       hydrolysis of the reactive chloromethyl group into a safer hydroxymethyl group, neutralizing the alkylating hazard before disposal.
      
  • Collection: Scoop the quenched slurry using non-sparking tools into a high-density polyethylene (HDPE) container[2][4].

SpillResponse A Spill Detected: 8-Chloro-2-(chloromethyl)- 4(1H)-quinolinone B Evacuate & Don PPE (Respirator, Butyl Gloves) A->B C Containment (Apply Inert Absorbent) B->C D Chemical Quenching (1M NaOH / Hydrolysis) C->D E Package as Halogenated Organic Waste D->E

Fig 1. Emergency spill response and chemical quenching workflow for chloromethyl compounds.

RCRA-Compliant Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated organic compounds cannot be disposed of in standard trash or poured down the drain[5][6]. Furthermore, mixing halogenated waste with non-halogenated waste is a critical operational failure that exponentially increases disposal costs.

The Causality of Segregation: Standard organic waste is disposed of via fuel blending or standard incineration, as it has a high BTU (British Thermal Unit) value and burns cleanly[5]. Halogenated waste, however, has a low BTU value and produces highly toxic dioxins and corrosive HCl gas when burned[5]. Therefore, it must be routed to specialized RCRA-permitted incinerators equipped with alkaline scrubbers to neutralize the exhaust[5][7].

Table 2: Waste Segregation & Incineration Metrics

MetricHalogenated Waste (This Chemical)Non-Halogenated Waste (Standard)
EPA Classification Halogenated Organic Waste[6]Flammable Organic Waste[8]
Energy Value (BTU) Low (3,000 - 10,000 BTU/lb)[5]High (10,000 - 20,000 BTU/lb)[5]
Incinerator Requirement RCRA-Permitted w/ HCl Scrubbers[5]Standard Cement Kiln / Boiler[5]
Disposal Cost Impact High (Requires specialized treatment)[8]Low (Used as fuel substitute)[5]

Step-by-Step Disposal Protocol:

  • Source Segregation: Place all liquid residues, quenched spill materials, and contaminated consumables (pipette tips, gloves) into a designated container strictly labeled "Halogenated Organic Waste" [6][8].

  • Container Compatibility: Use HDPE or Teflon-lined containers. Do not use metal containers, as trace HCl generated from ambient moisture degradation will corrode the metal[2][8].

  • Headspace Management: Leave at least 2 inches of headspace in the container to accommodate potential gas expansion (HCl off-gassing)[8]. Use a vented cap if the waste is a freshly quenched liquid.

  • Manifesting: Label the container with the exact chemical name, CAS number (946692-43-9), and the GHS hazard pictograms for "Corrosive" and "Health Hazard"[2][6].

  • Contractor Handoff: Transfer the waste to your Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor for final transport to a halogen-rated incinerator[7][8].

WasteRouting Gen Lab Waste Generation (Solid/Liquid Residues) Seg Segregation: Halogenated Organic Waste Gen->Seg Label RCRA Labeling & Logging (EPA Codes & CAS) Seg->Label Store Temporary Satellite Storage (HDPE, Vented Cap) Label->Store Incinerate RCRA-Permitted Incineration (Alkaline Scrubber Equipped) Store->Incinerate

Fig 2. RCRA-compliant disposal routing for halogenated organic laboratory waste.

References

  • BOC Sciences. "CAS 946692-43-9 (this compound)". bocsci.com.
  • ChemicalBook. "2-CHLORO-3-(CHLOROMETHYL)
  • Organic Syntheses. "Benzyl Chloromethyl Ether Procedure and Safety". orgsyn.org.
  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste". epa.gov.
  • University of Tennessee Institute of Agriculture. "Hazardous Waste Guide". tennessee.edu.
  • Eastern Washington University. "Hazardous Waste Management Program". ewu.edu.
  • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". p2infohouse.org.
  • ECHEMI. "2-(Chloromethyl)quinoline SDS". echemi.com.

Sources

Personal protective equipment for handling 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

The Core Directive: Do not treat 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone merely as a standard organic intermediate. While Safety Data Sheets (SDS) for quinolinone derivatives often classify them as Irritants (H315/H319) [1, 2], the presence of the chloromethyl moiety (-CH₂Cl) demands a higher tier of precaution.

The Scientific Rationale (SAR Analysis): The chloromethyl group functions as an electrophilic "warhead." In biological systems, these moieties can act as alkylating agents, potentially forming covalent bonds with nucleophilic DNA bases (guanine/adenine). Consequently, this compound must be handled under the Precautionary Principle as a potential mutagen and sensitizer, regardless of whether a specific carcinogenicity classification exists for this exact CAS number.

Hazard Profile Summary
Hazard ClassPrimary RiskOperational Implication
Alkylating Potential DNA Modification / MutagenicityZero-skin-contact policy; use of barrier isolation.[1][2][3][4][5]
Skin/Eye Corrosivity Severe Irritation / LachrymatorGoggles required; safety glasses are insufficient.
Respiratory Sensitizer Asthma-like symptoms / AnaphylaxisAll solid handling must occur within a certified fume hood.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation and cross-contamination. Standard latex or single-layer nitrile gloves are insufficient for prolonged handling of alkylating agents in solution.

Body AreaStandard PPE RequirementTechnical Justification
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) for stock solutions.Permeation Kinetics: Chlorinated hydrocarbons can permeate thin nitrile in <15 mins. The outer glove acts as a sacrificial barrier; the inner glove maintains sterility and skin protection during doffing [3].
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3)Optional: Face shield for >10g scale.Vapor/Dust Seal: Standard safety glasses allow particulate migration around the lens. Goggles provide the necessary seal against lachrymatory dusts.
Respiratory Engineering Control Primary: Fume Hood.Backup: N95/P100 only for emergency egress.Source Control: PPE is the last line of defense. The primary barrier must be the laminar flow of the hood (face velocity 80–100 fpm).
Body Defense Disposable Tyvek® Lab Coat (or sleeves) over standard cotton coat.Particulate Entrapment: Cotton fibers trap toxic dusts, carrying them out of the lab. Tyvek provides a non-porous, disposable shed layer.
Operational Workflow: The "Clean-Dirty-Clean" Loop

The following protocol enforces a unidirectional workflow to minimize contamination.

Phase A: Preparation (The "Clean" Zone)
  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Chloromethyl-quinolinones are often fluffy solids that carry high static charge, leading to aerosolization.

  • Solvent Selection: Pre-measure solvents (e.g., DMF, DMSO) before opening the compound vial.

  • Barrier Setup: Place a disposable absorbent mat (benchkote) in the fume hood. This defines the "Hot Zone."

Phase B: Manipulation (The "Hot" Zone)
  • Weighing: Perform all weighing inside the fume hood or a dedicated powder enclosure. Never weigh on an open bench.

  • Solubilization: Add solvent slowly. The solvation of chloromethyl derivatives can be slightly exothermic.

  • Tool Hygiene: Use disposable spatulas. If using metal, wipe immediately with a solvent-dampened Kimwipe (treated as solid hazardous waste) before removing from the hood.

Phase C: Decontamination & Exit
  • Primary Decon: Wipe the exterior of the reaction vessel with methanol/acetone inside the hood.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) → Waste.

    • Remove Tyvek sleeves/coat → Waste.

    • Wash hands (with inner gloves on) to remove potential residue.[2]

    • Remove inner gloves → Waste.

    • Wash hands with soap and water [4].[1][2][3][4][6][7][8]

Visualizing the Safety Logic

The following diagram illustrates the critical decision points and barrier layers required for handling this compound.

SafetyProtocol cluster_PPE PPE Donning (Clean Zone) cluster_Hood Engineering Controls (Hot Zone) Start Start: Lab Entry Gowning 1. Don Lab Coat + Tyvek Sleeves Start->Gowning Gloves 2. Double Nitrile Gloving (Check for pinholes) Gowning->Gloves Eyes 3. Don Chemical Goggles Gloves->Eyes Check Verify Hood Flow (80-100 fpm) Eyes->Check Weigh Weighing Protocol (Use Static Gun) Check->Weigh Flow OK React Solubilization/Reaction Weigh->React Waste Solid/Liquid Waste Segregation React->Waste Decon Wipe Down Containers (Solvent Wipe) Waste->Decon Doffing Doffing Sequence: Outer Gloves -> Coat -> Inner Gloves Decon->Doffing Exit Hand Wash & Exit Doffing->Exit

Caption: Unidirectional workflow diagram ensuring containment of alkylating agents from entry to disposal.

Emergency Response & Disposal
Accidental Release (Spill)[6][9]
  • Solid Spill: Do not sweep (creates dust). Cover with a solvent-dampened pad (DMF or Acetone) to adhere particles, then scoop into a hazardous waste bag.

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[2] Do not use alcohol on skin, as it may enhance the permeation of the alkyl halide into the dermis [5].

Disposal Strategy

Do not mix with general organic waste streams if possible.

  • Segregation: Label as "High Hazard: Alkylating Agent."

  • Container: Polyethylene (HDPE) or Glass. Avoid metal containers if acidic hydrolysis is suspected.

  • Destruction: Incineration at a licensed chemical destruction plant is the only validated disposal method [1].

References
  • ChemicalBook. (2026).[5] 2-Chloro-3-(chloromethyl)quinoline - Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2025).[7] Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride. Retrieved from

  • Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from

  • UAB Environmental Health & Safety. (2020). Using PPE in the Laboratory. Retrieved from

  • National Institutes of Health (NIH). (2015). Safe handling of cytotoxics: guideline recommendations. Retrieved from

Sources

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